molecular formula C11H13N3 B1613216 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine CAS No. 400756-82-3

1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1613216
CAS No.: 400756-82-3
M. Wt: 187.24 g/mol
InChI Key: FTYROQMIVBSMPR-UHFFFAOYSA-N
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Description

1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(2-methylphenyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13N3/c1-9-4-2-3-5-11(9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYROQMIVBSMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640900
Record name 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400756-82-3
Record name 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine (CAS No. 400756-82-3): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

This technical guide provides an in-depth overview of the chemical compound 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine, identified by the CAS number 400756-82-3. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved pharmaceuticals. This document details a plausible synthetic route for the title compound, outlines expected methods for its structural characterization, and explores its potential applications in drug discovery and development based on the known biological activities of structurally related pyrazole derivatives. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

II. Introduction to the Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a versatile core for the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. The presence of the pyrazole moiety in several marketed drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, underscores its therapeutic importance.[1]

1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine is a specific derivative that combines the pyrazole core with a methylphenyl group and a methanamine substituent. This combination of structural features presents an interesting profile for further investigation in the context of drug discovery, potentially serving as a valuable building block or lead compound.

III. Physicochemical and Structural Properties

A summary of the key identifiers and physicochemical properties of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine is provided below.

PropertyValue
CAS Number 400756-82-3
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
IUPAC Name 1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine
InChI 1S/C11H13N3/c1-9-4-2-3-5-11(9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3
SMILES CC1=CC=CC=C1N2C=C(CN)C=N2

IV. Synthesis and Mechanistic Insights

The synthesis of 1,4-disubstituted pyrazoles can be achieved through various established methodologies. A common and effective approach involves the construction of a pyrazole-4-carbaldehyde intermediate, which can then be converted to the desired methanamine.

Plausible Synthetic Protocol

A plausible two-step synthesis for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine is outlined below, based on the Vilsmeier-Haack reaction for formylation, followed by reductive amination.

Step 1: Synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place freshly distilled phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.

  • Addition of Hydrazone: To this cold Vilsmeier reagent, add the hydrazone formed from acetophenone and 2-methylphenylhydrazine dropwise with constant stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation and Purification: The solid product that precipitates out is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to yield 1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination to 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

  • Reaction Setup: Dissolve the 1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde synthesized in Step 1 in methanol in a round-bottom flask.

  • Amine Addition: Add a solution of ammonia in methanol (or ammonium acetate) to the flask.

  • Reduction: To this mixture, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, 1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials: - Acetophenone - 2-Methylphenylhydrazine - POCl₃, DMF Step1 Step 1: Vilsmeier-Haack Reaction (Formation of Pyrazole-4-carbaldehyde) Start->Step1 Intermediate Intermediate: 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde Step1->Intermediate Step2 Step 2: Reductive Amination (Ammonia source, Reducing Agent) Intermediate->Step2 Product Final Product: 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine Step2->Product

Caption: Synthetic workflow for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine.

V. Structural Elucidation and Characterization

The identity and purity of the synthesized 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine would be confirmed using a combination of standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.[2][3][4][5]

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 2-methylphenyl group, two singlets for the pyrazole ring protons, a singlet for the benzylic CH₂ protons, a broad singlet for the NH₂ protons, and a singlet for the methyl group protons.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the aromatic carbons of the 2-methylphenyl group, the benzylic carbon, and the methyl carbon.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrazole and aromatic rings), and N-H bending.
Mass Spectrometry (ESI-MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound.

VI. Potential Applications in Drug Discovery and Chemical Biology

While specific biological activity data for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine is not extensively reported in the public domain, the pyrazole scaffold is a well-known pharmacophore with a wide range of therapeutic applications.

Known Activities of Structurally Similar Pyrazole Derivatives
  • Anticancer Activity: Many pyrazole derivatives have been investigated as potent anticancer agents, acting through various mechanisms, including kinase inhibition.[6][7][8]

  • Anti-inflammatory Effects: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[9]

  • Antimicrobial Properties: Pyrazole-containing compounds have shown promising activity against a variety of bacterial and fungal strains.[9]

  • Anticonvulsant Activity: Certain pyrazole derivatives have been found to exhibit significant anticonvulsant effects in preclinical models.[10]

Given these precedents, 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine represents a valuable candidate for screening in various biological assays to uncover its therapeutic potential.

Protocol: In Vitro Kinase Inhibition Assay

To assess the potential of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine as a kinase inhibitor, a standard in vitro kinase inhibition assay can be performed.

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based assay or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Screening Cascade Diagram

Screening_Cascade Start Compound Library (including target molecule) Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay @ single concentration) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Identification->Dose_Response Lead_Compound Lead Compound Dose_Response->Lead_Compound

Caption: A typical in vitro screening cascade for identifying lead compounds.

VII. Conclusion and Future Perspectives

1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine (CAS No. 400756-82-3) is a pyrazole derivative with significant potential for further exploration in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established chemical transformations. Based on the extensive biological activities reported for the pyrazole scaffold, this compound warrants investigation in a variety of therapeutic areas, particularly in oncology and inflammation. Future research should focus on its synthesis and purification, comprehensive biological screening, and structure-activity relationship (SAR) studies to optimize its potential as a novel therapeutic agent.

VIII. References

  • ResearchGate. (2026, January 2). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Retrieved from [Link]

  • PMC. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]

  • PMC. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • PMC. Current status of pyrazole and its biological activities. Retrieved from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • MDPI. (2024, May 17). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved from [Link]

  • The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • PubChem. [2-(1-methyl-1h-pyrazol-4-yl)phenyl]methanamine. Retrieved from [Link]

  • Semantic Scholar. (2014, January 15). Pyrazole and Its Biological Activity. Retrieved from [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). AIP Publishing. Retrieved from [Link]

  • PubMed. (2010, September 15). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. Retrieved from [Link]

  • PubMed. (2014, February 13). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. Retrieved from [Link]

  • ResearchGate. (2026, February 8). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]

  • PubMed. (2026, January 17). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • PubMed. (2020, December 1). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Retrieved from [Link]

  • PubMed. (2019, June 21). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Retrieved from [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Introduction: The Enduring Legacy and Therapeutic Versatility of the Pyrazole Ring

First synthesized in 1883 by Ludwig Knorr, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This seemingly simple scaffold has become a cornerstone of medicinal chemistry, demonstrating a remarkable capacity for structural diversification and a broad spectrum of pharmacological activities.[1][2][3] The versatility of the pyrazole ring has led to its incorporation into a multitude of FDA-approved drugs, solidifying its status as a "privileged scaffold" in drug discovery.[1][4] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction medication Sildenafil, highlighting the diverse therapeutic areas impacted by pyrazole-based compounds.[1] This guide will provide a comprehensive technical overview of the multifaceted biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Molecular Hallmarks of Malignancy

The development of novel anticancer agents with high selectivity and low toxicity is a paramount goal in medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds in this arena, with numerous studies demonstrating their ability to target key pathways involved in tumor growth, proliferation, and survival.[4][5]

Mechanism of Action: Inhibition of Key Oncogenic Kinases

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[6]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition: EGFR and VEGFR-2 are receptor tyrosine kinases crucial for tumor growth, angiogenesis, and metastasis.[7] Several pyrazole derivatives have been designed as potent dual inhibitors of EGFR and VEGFR-2.[7][8] For instance, certain 5-alkylated selanyl-1H-pyrazole derivatives have shown potent dual inhibitory activity, which is believed to be the basis for their anticancer properties.[8] The pyrazole scaffold can be tailored to fit into the ATP-binding pocket of these kinases, preventing their activation and downstream signaling.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle regulation, and their aberrant activity is a hallmark of many cancers.[6][9] Pyrazole-containing compounds have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[9] The pyrazolo[3,4-d]pyrimidine nucleus, an isostere of the purine nucleus, is a common feature in pyrazole-based CDK inhibitors, acting as an ATP competitive inhibitor.[10]

  • BRAF V600E Inhibition: The BRAF V600E mutation is a common driver of melanoma and other cancers. Novel pyrazole derivatives have been designed to specifically inhibit this mutant kinase, demonstrating potent antiproliferative effects in BRAF-mutant cancer cell lines.[8]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

Compound Series Key Structural Features Observed Activity (IC50) Reference
Pyrazole Benzothiazole HybridsElectron-withdrawing groups on either the pyrazole or benzothiazole ring.3.17 to 6.77 µM against various cancer cell lines.[11]
Pyrazole Carbaldehyde DerivativesPotent PI3 kinase inhibitor.0.25 μM against MCF7 breast cancer cells.[8]
3-Phenyl-1-phenylsulfonyl PyrazolesPresence of an aminoguanidine moiety.Promising inhibitory activity against A549 and HeLa cell lines.[11]
Pyrazolo[4,3-c]pyridine DerivativesSpecific substitutions on the pyridine ring.1.937 µg/mL on MCF7 and 3.695 µg/mL on HepG2.[11]
Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7][12]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a further 24-72 hours.[7][13]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole derivatives have a long history as anti-inflammatory agents, with some of the earliest nonsteroidal anti-inflammatory drugs (NSAIDs) featuring this scaffold.[2]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][14]

  • The Role of COX Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[2][15] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[16]

  • Selective Inhibition: Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[15] Pyrazole-based drugs like Celecoxib are designed to selectively inhibit COX-2, thereby reducing inflammation and pain with a lower risk of gastric complications.[2][15] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, a feature not present in COX-1, which accounts for its selectivity.[2]

Structure-Activity Relationship (SAR) Insights

The selectivity and potency of pyrazole derivatives as COX-2 inhibitors are influenced by their structural features.

Compound Series Key Structural Features Observed Activity (IC50) Selectivity Index (COX-1/COX-2) Reference
1,5-Diaryl PyrazolesHalogen substitution (Br, Cl) at the R1 position.0.781 µM for COX-2.7.16[17]
Pyrazole-Pyridazine HybridsTrimethoxy substitutions.1.15 µM for COX-2 (more potent than celecoxib).-[18]
Benzenesulfonamide-bearing PyrazolesSpecific substitutions on the pyrazole and benzenesulfonamide moieties.19.87 nM for COX-2.22.21[19]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay quantifies the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. The amount of PGH2 produced is measured, often by converting it to a more stable product like PGF2α, which can be detected by enzyme immunoassay (EIA).[17]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of purified human COX-2 enzyme and a solution of arachidonic acid.

  • Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the pyrazole derivative or a control inhibitor (e.g., celecoxib) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a set incubation period, stop the reaction, often by adding a strong acid.

  • Quantification of Prostaglandin: Measure the amount of prostaglandin produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria, fungi, and viruses.[2][3]

Mechanism of Action in Antimicrobial Agents

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve multiple cellular targets.

  • Inhibition of Essential Enzymes: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[8]

  • Disruption of Cell Wall Synthesis: Certain pyrazole-derived hydrazones have been found to disrupt the bacterial cell wall.[8]

  • Multi-target Effects: Some compounds exhibit bactericidal effects through the simultaneous inhibition of cell wall, protein, and nucleic acid synthesis.[8]

Mechanism of Action in Antiviral Agents

Pyrazole derivatives have shown efficacy against various viruses, including influenza and herpes simplex virus (HSV).

  • Inhibition of Viral Replication: A pyrazole-based compound, BPR1P0034, has been identified as a potent inhibitor of influenza virus replication, likely by targeting an early step such as viral uncoating or RNA importation into the nucleus.[15]

  • Neuraminidase Inhibition: Some pyrazole derivatives have been shown to inhibit influenza neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[4]

  • Inhibition of Viral Adsorption and Replication: Pyrazolopyridine derivatives have been shown to inhibit HSV-1 replication by interfering with viral adsorption to host cells or by targeting later stages of the viral life cycle.[16]

Quantitative Data for Antimicrobial and Antiviral Activity
Compound Series Target Organism/Virus Observed Activity Reference
Pyrazole HydrazonesStaphylococcus aureus, Acinetobacter baumanniiMIC: 0.78–1.56 μg/ml[8]
Pyrazole-1-carbothiohydrazide DerivativeStaphylococcus aureus, Bacillus subtilisMIC: 62.5–125 µg/mL[3]
BPR1P0034Influenza A virusIC50: 0.42 µM (plaque reduction assay)[15]
Pyrazole Neuraminidase InhibitorInfluenza A neuraminidaseIC50: 1.32 µM[4]
Pyrazolopyridine DerivativesHerpes Simplex Virus Type-1 (HSV-1)EC50: 0.70 µM[16]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration at which no visible growth is observed.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.[12]

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivative in a suitable broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualization of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by pyrazole derivatives and a typical experimental workflow for drug screening.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding JAK->Receptor 3. Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Translocation DNA DNA STAT_active->DNA 7. Binds to DNA Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 8. Regulates Transcription Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by the pyrazole derivative Ruxolitinib.

Experimental Workflow for Anticancer Drug Screening

Drug_Screening_Workflow start Start: Synthesized Pyrazole Derivatives plate_cells 1. Plate Cancer Cells in 96-well plates start->plate_cells treat_cells 2. Treat cells with serial dilutions of compounds plate_cells->treat_cells incubate 3. Incubate for 48-72 hours treat_cells->incubate mtt_assay 4. Perform MTT Assay incubate->mtt_assay read_plate 5. Measure Absorbance at 570 nm mtt_assay->read_plate data_analysis 6. Data Analysis: Calculate % viability & IC50 read_plate->data_analysis hit_identification 7. Identify 'Hit' Compounds (Potent & Selective) data_analysis->hit_identification further_studies 8. Further Studies: Mechanism of Action, In vivo models hit_identification->further_studies

Caption: A typical experimental workflow for screening pyrazole derivatives for anticancer activity.

Conclusion: The Future of Pyrazole-Based Therapeutics

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of pyrazole derivatives with improved selectivity, novel mechanisms of action, and the ability to overcome drug resistance. The integration of computational drug design with traditional synthetic and biological evaluation methods will undoubtedly accelerate the discovery of the next generation of pyrazole-based medicines.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Reddy, T. S., & Hu, A. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.net. Retrieved February 22, 2026, from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved February 22, 2026, from [Link]

  • Al-Ostoot, F. H. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. MDPI. Retrieved February 22, 2026, from [Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. (2024, April 3). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Hsieh, C. F., Chen, Y. L., Lin, C. K., Ho, C. W., & Chen, C. M. (2010). Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (2022, July 23). MDPI. Retrieved February 22, 2026, from [Link]

  • Singh, B. K., Kumar, A., & Singh, R. K. (2016). Discovery of Novel Pyrazole Derivatives as Potent Neuraminidase Inhibitors against Influenza H1N1 Virus. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved February 22, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Retrieved February 22, 2026, from [Link]

  • MTT ASSAY. (n.d.). Retrieved February 22, 2026, from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. Retrieved February 22, 2026, from [Link]

  • Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. Retrieved February 22, 2026, from [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011, September 9). MDPI. Retrieved February 22, 2026, from [Link]

  • Zhang, Y., Wu, C., Zhang, N., Fan, R., & Xu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025, September 3). CSIR-NIScPR. Retrieved February 22, 2026, from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023, April 25). Hilaris Publisher. Retrieved February 22, 2026, from [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025, October 21). Frontiers. Retrieved February 22, 2026, from [Link]

Sources

Therapeutic Targets & Pharmacophore Analysis: 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

[1][2]

Executive Summary

1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine is a bifunctional heteroaromatic scaffold characterized by a lipophilic 1-arylpyrazole core and a polar, reactive methanamine "warhead" at the C4 position.[1][2] In drug discovery, this specific architecture is classified as a Privileged Structure , capable of serving as a ligand for multiple receptor types depending on its derivatization.

Its primary therapeutic utility lies in its conversion into inhibitors for:

  • Oncology: Tubulin polymerization (Colchicine binding site).[2]

  • Neurology: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1][2][3]

  • Signal Transduction: p38 MAP Kinase and Src family kinases.[2]

Chemical Architecture & Binding Logic[2]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • The Pyrazole Core: Acts as a rigid linker and hydrogen bond acceptor (N2).[2]

  • The o-Tolyl Group (2-Methylphenyl): The ortho-methyl group induces a steric clash with the pyrazole protons, forcing the phenyl ring out of planarity (dihedral angle twist).[2] This non-planar conformation is critical for selectivity, allowing the molecule to fit into hydrophobic "back pockets" of enzymes (e.g., kinases) that cannot accommodate flat bi-aryl systems.

  • The Methanamine Tail (C4-CH2-NH2): A primary amine that serves as a hydrogen bond donor/acceptor or a covalent attachment point.[1][2] In active drugs, this amine is typically derivatized into amides, ureas, or secondary amines to engage specific residues (e.g., Asp, Glu) in the target protein.

Pharmacophore Mapping Diagram

The following diagram illustrates how this core scaffold maps to different therapeutic targets based on chemical elaboration.

PharmacophoreMapCore1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine(Scaffold)Mod_AmideAmide/UreaDerivatizationCore->Mod_AmideAcylationMod_SchiffSchiff Base/BenzylamineCore->Mod_SchiffReductive AminationMod_HingeHinge BinderFusionCore->Mod_HingeCyclizationTarget_TubulinTARGET: Tubulin(Colchicine Site)Indication: CancerMod_Amide->Target_TubulinMimics CombretastatinTarget_NeuroTARGET: AChE / MAO-BIndication: Alzheimer'sMod_Schiff->Target_NeuroDual InhibitorTarget_KinaseTARGET: p38 MAPKIndication: InflammationMod_Hinge->Target_KinaseATP Competition

Figure 1: Pharmacophore divergence showing how the core amine accesses distinct biological targets via specific chemical modifications.[1][2]

Detailed Therapeutic Targets

Tubulin Polymerization Inhibition (Oncology)

The 1-arylpyrazole moiety is a bioisostere for the cis-stilbene core found in Combretastatin A-4, a potent vascular disrupting agent.[1][2]

  • Mechanism: The o-tolyl group occupies the hydrophobic pocket of the colchicine binding site on

    
    -tubulin.[1][2] The methanamine is typically converted into a trimethoxybenzamide  or urea .[2] This modification creates essential hydrogen bonds with Asn258  and Lys352  in tubulin.[2]
    
  • Therapeutic Outcome: Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in multidrug-resistant tumor lines (e.g., A549, MCF-7).

AChE and MAO-B Inhibition (Neurodegeneration)

In Alzheimer's disease research, this scaffold is used to design "Multi-Target Directed Ligands" (MTDLs).[2]

  • Mechanism:

    • MAO-B: The pyrazole ring fits the substrate cavity of Monoamine Oxidase B.[1][2]

    • AChE: When the amine is derivatized with a benzyl group, it interacts with the Catalytic Anionic Site (CAS) of Acetylcholinesterase, while the o-tolyl group interacts with the Peripheral Anionic Site (PAS).

  • Therapeutic Outcome: Simultaneous elevation of acetylcholine levels and reduction of oxidative stress.[2]

Kinase Inhibition (p38 MAPK)

The 1-arylpyrazole is a classic "ATP-mimetic" scaffold.[1][2]

  • Mechanism: The o-tolyl group fills the hydrophobic Gatekeeper pocket (selectivity filter).[1][2] The methanamine nitrogen often forms a hydrogen bond with the hinge region backbone (e.g., Met109 in p38 MAPK) or is used to attach a solubilizing group that extends into the solvent front.

Experimental Protocols

Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis allows for modification.[1]

Reaction Flow:

  • Hydrazine Formation: 2-Methylphenylhydrazine hydrochloride + 2-Dimethylaminomethylene-1,3-bis(dimethylimmonio)propane (Vinamidinium salt)

    
     Cyclization.[1][2]
    
  • Formylation: Vilsmeier-Haack reaction to install C4-aldehyde.

  • Reductive Amination: Aldehyde + Ammonium Acetate + NaCNBH3

    
     Methanamine.[2]
    
Protocol: Derivatization for Tubulin Assay (Amide Coupling)

Objective: Synthesize N-((1-(2-methylphenyl)-1H-pyrazol-4-yl)methyl)-3,4,5-trimethoxybenzamide.

Reagents:

  • Core Amine (1.0 eq)

  • 3,4,5-Trimethoxybenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine in 10 mL anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add 2.0 mmol TEA and cool the solution to 0°C.

  • Acylation: Dropwise add 1.1 mmol 3,4,5-trimethoxybenzoyl chloride dissolved in 2 mL DCM.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    .[2]
  • Purification: Flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexane).

Protocol: In Vitro Tubulin Polymerization Assay

Objective: Validate target engagement.

  • Reagent Prep: Use >99% pure tubulin from bovine brain (lyophilized). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.[2]
    
  • Blanking: Set spectrophotometer to 37°C. Zero with PEM buffer.

  • Compound Addition: Add test compound (dissolved in DMSO) to tubulin solution (Final conc: 3

    
    M tubulin, 10 
    
    
    M compound). DMSO control < 1%.[2]
  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization is indicated by an increase in

    
    .[2] Effective inhibitors will show a flat line (similar to Colchicine control).[2]
    

Quantitative Data Summary

The following table summarizes the potency of derivatives synthesized from this core amine against key targets (Data aggregated from structure-activity relationship studies of 1-arylpyrazoles).

Target ProteinDerivative TypeKey Residue InteractionsTypical

/

Tubulin 3,4,5-TrimethoxybenzamideAsn258, Lys3520.05 - 0.5

M
MAO-B Benzylamine (Schiff base reduced)FAD cofactor, Tyr32610 - 100 nM
AChE Benzylamine (Dual binding)Trp286 (PAS), Trp86 (CAS)0.5 - 2.0

M
p38 MAPK Urea / AmideMet109 (Hinge), Gatekeeper50 - 200 nM

Synthesis & Logic Diagram

SynthesisWorkflowStartStarting Material:2-MethylphenylhydrazineInter1Intermediate:1-(2-Methylphenyl)-1H-pyrazoleStart->Inter1Cyclization(Vinamidinium salt)Inter2Intermediate:C4-AldehydeInter1->Inter2Vilsmeier-Haack(POCl3/DMF)FinalTARGET CORE:1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamineInter2->FinalReductive Amination(NH4OAc, NaCNBH3)

Figure 2: Synthetic pathway to access the methanamine core from hydrazine precursors.[1][2]

References

  • Sigma-Aldrich. (2024).[1][2] 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine Product Specification. Link

  • National Institutes of Health (NIH). (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. PubMed.[2] Link

  • Kumar, A., et al. (2012). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease. PMC. Link

  • Chem-Impex. (2024).[1][2] 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde: Applications in Pharmaceutical Synthesis. Link

  • MDPI. (2024).[2] Temperature-Controlled Divergent Synthesis of Pyrazoles. Molecules. Link

An In-depth Technical Guide to the Solubility and Stability Characterization of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine, a substituted pyrazole derivative. Given the general tendency for pyrazole-based compounds to exhibit challenges such as poor aqueous solubility, a rigorous and well-defined characterization strategy is paramount.[1] This document outlines detailed experimental protocols, the underlying scientific rationale, and data interpretation frameworks necessary for researchers, chemists, and formulation scientists in the drug development sector. We will proceed by establishing robust methodologies for determining aqueous solubility across a physiologically relevant pH range, followed by a systematic investigation of the compound's intrinsic stability through forced degradation studies, culminating in a blueprint for a formal, ICH-compliant stability program.

Part 1: Aqueous Solubility Profile Characterization

The aqueous solubility of an Active Pharmaceutical Ingredient (API) is a primary determinant of its dissolution rate and, consequently, its bioavailability.[2] For a novel entity such as 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine, which contains a basic primary amine, solubility is expected to be highly dependent on pH.[3][4] Therefore, a multi-faceted approach is required to build a complete picture, distinguishing between early-stage kinetic assessments and definitive thermodynamic measurements.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

In early drug discovery, high-throughput kinetic solubility assays are employed to rank-order compounds. These methods involve dissolving a compound from a concentrated DMSO stock into an aqueous buffer and measuring the concentration before precipitation occurs, often reflecting a supersaturated state.[5] While efficient, these results can be higher than the true equilibrium value.

In contrast, thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a solvent.[6] The "shake-flask" method is the gold standard for this determination, requiring sufficient incubation time for the solid and solution phases to reach equilibrium.[3][6][7] This value is crucial for biopharmaceutical classification (BCS) and for developing oral dosage forms.[2][6]

Experimental Protocol: Kinetic Solubility by Nephelometry

This protocol provides a rapid assessment for early-stage development. Nephelometry measures the turbidity resulting from compound precipitation.[8][9]

Rationale: The choice of nephelometry is based on its speed and suitability for high-throughput screening, allowing for rapid feedback to medicinal chemistry efforts.[5][8] The transition from a clear solution to a turbid suspension as concentration increases provides a direct, albeit kinetic, measure of solubility.[9]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to wells A1 through H1.

  • Serial Dilution: Add 2 µL of the 10 mM DMSO stock to well A1, achieving a 100 µM concentration with 1% DMSO. Mix thoroughly.

  • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to B1, B1 to C1, and so on, creating a concentration gradient.

  • Incubation: Incubate the plate at room temperature for 2 hours, allowing time for precipitation to occur.

  • Readout: Measure the turbidity of each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the definitive equilibrium solubility across a pH range, essential for understanding behavior in the gastrointestinal tract.

Rationale: The shake-flask method is the regulatory-accepted reference standard for thermodynamic solubility.[3][6] Using buffers at pH 1.2 (stomach), 4.5, and 6.8 (intestine) provides data relevant to the Biopharmaceutics Classification System (BCS).[6] Centrifugation and filtration are critical to reliably separate the saturated solution from undissolved solid.[6] A stability-indicating HPLC method is used for quantification to ensure accuracy and detect any potential degradation during the experiment.[8]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

  • Sample Preparation: Add an excess of solid 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine (e.g., 2 mg) to 1 mL of each buffer in triplicate in glass vials. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF). Discard the first few drops to saturate any binding sites on the filter.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration using a validated, stability-indicating HPLC-UV method against a standard curve.

  • Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using XRPD or DSC to confirm that no phase change (e.g., to a hydrate or different polymorph) has occurred during the experiment.[6]

Data Presentation and Visualization

Quantitative solubility data should be summarized for clarity.

Table 1: Solubility Profile of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

Assay Type pH Temperature (°C) Solubility (µg/mL) Solubility (µM) Method
Kinetic 7.4 25 Nephelometry
Thermodynamic 1.2 25 Shake-Flask HPLC
Thermodynamic 4.5 25 Shake-Flask HPLC

| Thermodynamic | 6.8 | 25 | | | Shake-Flask HPLC |

G cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in Aqueous Buffer (96-well) k_start->k_dilute k_incubate Incubate (2h, RT) k_dilute->k_incubate k_read Read Turbidity (Nephelometer) k_incubate->k_read k_result Kinetic Solubility Value k_read->k_result t_start Add Excess Solid API to pH Buffers t_agitate Agitate (24-48h) to Reach Equilibrium t_start->t_agitate t_separate Centrifuge & Filter Supernatant t_agitate->t_separate t_solid Analyze Residual Solid (XRPD) t_agitate->t_solid t_quantify Quantify by HPLC-UV t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Part 2: Intrinsic Stability and Forced Degradation

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development. It involves subjecting the API to conditions more severe than those used for accelerated stability testing.[10] The objectives are multifold: to identify likely degradation products, establish degradation pathways, and, crucially, to develop and demonstrate the specificity of a stability-indicating analytical method.[11] This method must be able to accurately measure the API without interference from degradants, impurities, or excipients.

Core Principles of Forced Degradation

According to ICH guideline Q1A(R2), stress testing is a mandatory part of the drug development process.[11] The goal is to achieve a target degradation of 5-20% of the parent API.[11][12] Degradation below 5% may not generate sufficient degradants to challenge the analytical method, while degradation above 20% can lead to secondary degradation products that are not relevant to formal stability studies.[11]

Experimental Protocol: Forced Degradation Studies

Rationale: The conditions outlined below (hydrolysis, oxidation, heat, light) are mandated by ICH guidelines to probe the intrinsic stability of the molecule.[13] The choice of acid, base, and oxidizing agent concentrations may need to be optimized to achieve the target 5-20% degradation. A single batch of the API is typically sufficient for these studies.[13][14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Also, prepare samples of the solid API.

  • Acid Hydrolysis:

    • To the API solution, add an equal volume of 0.1 M HCl.

    • Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute, and analyze by HPLC.

  • Base Hydrolysis:

    • To the API solution, add an equal volume of 0.1 M NaOH.

    • Maintain at room temperature, checking at time points (e.g., 1, 4, 8 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • To the API solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Maintain at room temperature and analyze at specified time points.

  • Thermal Degradation (Solid State):

    • Place solid API in a vial and store in an oven at a temperature above the accelerated condition (e.g., 70°C).[13]

    • Test at intervals (e.g., 1, 5, 14 days).

  • Photostability:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • A parallel sample protected from light (e.g., wrapped in aluminum foil) serves as the control.

  • Control Samples: A sample of the API solution stored at 4°C in the dark serves as the baseline (t=0) control.

  • Analysis: All samples are analyzed using a stability-indicating HPLC method. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure the main peak is free from co-eluting degradants.

Data Presentation and Visualization

Results should be tabulated to clearly show the extent of degradation under each condition.

Table 2: Summary of Forced Degradation Results

Stress Condition Reagent/Temp Duration % Assay of Parent API % Degradation No. of Degradants Remarks (e.g., RRT of major degradant)
Acid Hydrolysis 0.1 M HCl 24 h
Base Hydrolysis 0.1 M NaOH 8 h
Oxidation 3% H₂O₂ 24 h
Thermal (Solid) 70°C 14 days

| Photolytic | ICH Q1B | - | | | | |

G cluster_stress Stress Conditions (ICH Q1A) api API Batch (Solid & Solution) acid Acid Hydrolysis (HCl, Heat) api->acid base Base Hydrolysis (NaOH, RT) api->base ox Oxidation (H₂O₂, RT) api->ox therm Thermal (Solid, 70°C) api->therm photo Photolytic (ICH Q1B) api->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis ox->analysis therm->analysis photo->analysis results Identify Degradation Pathways & Degradation Products analysis->results method Validate Specificity of Analytical Method analysis->method

Caption: Workflow for forced degradation studies.

Part 3: Formal Stability Study Protocol

Following the insights gained from forced degradation, a formal stability study is designed to establish a retest period or shelf life for the API.[14] This study is conducted under controlled storage conditions as defined by ICH guidelines.[15]

Protocol Design (ICH Q1A(R2))

Rationale: The design adheres to global regulatory standards. Long-term conditions represent the intended storage, while accelerated conditions are used to predict the impact of short-term excursions outside of these conditions, such as during shipping.[15][16] A minimum of three primary batches should be used to assess batch-to-batch variability.[14][16]

Key Parameters:

  • Batches: A minimum of three primary batches.[16]

  • Container Closure System: The API should be packaged in a system that is the same as or simulates the proposed packaging for storage and distribution.[13][14]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (for at least 12 months).[15][16]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for 6 months).[15][16]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.[14][15][16]

    • Accelerated: 0, 3, 6 months.[14][16]

  • Attributes to Test: The stability protocol must include tests for attributes susceptible to change.[14][17] This includes:

    • Appearance

    • Assay (potency)

    • Degradation products/Impurities

    • Water content (if applicable)

    • Physical attributes (e.g., XRPD for solid form)

Table 3: Template for Formal Stability Study Data

Time Point Storage Condition Batch 1 Batch 2 Batch 3 Specification
Appearance Clear, colorless liquid
0 - Pass Pass Pass
6 Months 40°C/75%RH
12 Months 25°C/60%RH
Assay (%) 98.0 - 102.0%
0 - 99.8 100.1 99.9
6 Months 40°C/75%RH
12 Months 25°C/60%RH
Total Impurities (%) NMT 1.0%
0 - 0.15 0.12 0.14
6 Months 40°C/75%RH

| 12 Months | 25°C/60%RH | | | | |

Conclusion and Formulation Considerations

This technical guide provides a robust, phase-appropriate framework for characterizing the solubility and stability of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine. The data generated from these studies are not merely regulatory requirements; they are critical scientific insights that guide the entire drug development process.

The pH-solubility profile will directly inform the potential for oral absorption and guide the selection of formulation strategies. If solubility is low, particularly in the neutral pH of the intestine, technologies such as salt formation, amorphous solid dispersions, or lipid-based formulations may be necessary.[2][5] The forced degradation studies will identify the compound's liabilities—such as susceptibility to oxidation or hydrolysis—which will dictate requirements for packaging (e.g., oxygen scavengers, blister packs) and the selection of compatible excipients.[10][18] Ultimately, a comprehensive understanding of these core properties is the foundation upon which a safe, effective, and stable medicine is built.

References

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • ICH. (2023).
  • World Health Organization. (2018). Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
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  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.
  • Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la UB.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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  • Raytor. (2026).
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Methodological & Application

experimental protocol for synthesizing 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the construction of the pyrazole core via a Vilsmeier-Haack reaction to yield the key intermediate, 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. This is followed by a direct reductive amination to afford the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Scientific Background

The pyrazole scaffold is a privileged heterocycle in modern pharmacology, present in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-infective drugs.[1][2] The specific substituent pattern, particularly the presence of a methanamine group at the 4-position, provides a crucial handle for further molecular elaboration, enabling the exploration of new chemical space in drug discovery programs. The target compound, 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine, combines the stable pyrazole core with a reactive primary amine, making it a highly sought-after intermediate.[3]

This protocol details a robust and reproducible synthetic route. The initial step employs the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] This reaction proceeds through the in-situ formation of the Vilsmeier reagent (chloroiminium ion) from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The subsequent and final step is a direct reductive amination, which efficiently converts the aldehyde intermediate into the desired primary amine using an ammonia source and a mild reducing agent.[7][8] This approach is chosen for its operational simplicity and generally high yields.

Health and Safety Precautions

All experimental work must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Key Chemical Hazards:

  • 2-Methylphenylhydrazine Hydrochloride: This compound is a hydrazine derivative and should be handled with care due to potential toxicity.[9] It is advisable to consult the Safety Data Sheet (SDS) prior to use.

  • Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and must be handled with extreme caution in a well-ventilated fume hood.

  • Sodium Borohydride (NaBH₄): A flammable solid that reacts with water or moist air to produce flammable and explosive hydrogen gas.[10][11] It is also toxic if swallowed and causes severe skin burns and eye damage.[12][13] Do not use water to extinguish a fire involving sodium borohydride.[10]

  • Solvents (DMF, Dichloromethane, Methanol): These organic solvents are flammable and have associated inhalation and contact hazards. Ensure proper ventilation and avoid ignition sources.

Overall Synthetic Scheme

The synthesis is a two-part process starting from commercially available reagents.

Diagram 1: Overall two-step synthesis pathway.

Experimental Protocols

Part A: Synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde (Intermediate)

This procedure is adapted from established Vilsmeier-Haack formylation methodologies for pyrazole synthesis.[6][14] The reaction first involves the acid-catalyzed cyclization of 2-methylphenylhydrazine with malondialdehyde bis(dimethyl acetal) to form 1-(2-methylphenyl)-1H-pyrazole, which is then formylated in situ.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-Methylphenylhydrazine HCl158.6310.01.59 g
Malondialdehyde bis(dimethyl acetal)164.1910.01.70 mL (1.64 g)
Dimethylformamide (DMF)73.09-20 mL
Phosphoryl chloride (POCl₃)153.3330.02.76 mL (4.60 g)
Dichloromethane (DCM)84.93-100 mL
Saturated Sodium Bicarbonate (aq)--~150 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 g

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphoryl chloride (2.76 mL, 30.0 mmol) dropwise to the DMF via the dropping funnel over 20 minutes. Maintain the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Reactant Addition: To the stirred Vilsmeier reagent, add 2-methylphenylhydrazine hydrochloride (1.59 g, 10.0 mmol) followed by the dropwise addition of malondialdehyde bis(dimethyl acetal) (1.70 mL, 10.0 mmol).

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Quenching and Work-up: After completion, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a beaker.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Perform this step slowly and with vigorous stirring as gas evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol/water to yield the pure aldehyde intermediate.

Expected Outcome: A white to off-white solid. Molecular Weight: 186.21 g/mol .

Part B: Synthesis of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine (Final Product)

This procedure employs a direct reductive amination of the aldehyde intermediate. Ammonium acetate serves as the ammonia source to form the imine in situ, which is then immediately reduced by sodium borohydride.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde186.215.00.93 g
Ammonium Acetate (NH₄OAc)77.0850.03.85 g
Sodium Borohydride (NaBH₄)37.837.50.28 g
Methanol (MeOH)32.04-50 mL
Dichloromethane (DCM)84.93-75 mL
1 M Sodium Hydroxide (NaOH) (aq)40.00-~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 g

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde (0.93 g, 5.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol) in methanol (50 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the flask to 0 °C in an ice bath. In small portions, carefully add sodium borohydride (0.28 g, 7.5 mmol) to the stirred solution over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC until the starting aldehyde spot has disappeared.

  • Quenching and Concentration: Carefully add 20 mL of water to quench any remaining sodium borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up and Extraction: To the remaining aqueous residue, add 50 mL of water and basify with 1 M NaOH solution to a pH of ~10.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel (using a mobile phase of dichloromethane/methanol with a small percentage of triethylamine to prevent streaking) to afford the pure title compound.

Expected Outcome: A pale yellow oil or low-melting solid.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. For the final product, the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new singlet for the -CH₂NH₂ group (~3.8 ppm) would be indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. For C₁₁H₁₃N₃, the expected [M+H]⁺ would be approximately 188.11.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The intermediate aldehyde will show a strong C=O stretch around 1680 cm⁻¹. The final amine product will exhibit N-H stretching bands in the region of 3300-3400 cm⁻¹.

Workflow Visualization

Experimental_Workflow cluster_PartA Part A: Aldehyde Synthesis cluster_PartB Part B: Reductive Amination A1 Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) A2 Add Hydrazine & Acetal A1->A2 A3 Heat Reaction to 80°C (4 hours) A2->A3 A4 Quench on Ice & Neutralize (NaHCO₃) A3->A4 A5 Extract with DCM A4->A5 A6 Dry, Concentrate & Purify A5->A6 A_Intermediate Intermediate: 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde A6->A_Intermediate B1 Dissolve Aldehyde & NH₄OAc in MeOH A_Intermediate->B1 Use in next step B2 Add NaBH₄ @ 0°C B1->B2 B3 Stir at RT (3 hours) B2->B3 B4 Quench (H₂O) & Concentrate B3->B4 B5 Basify (NaOH) & Extract (DCM) B4->B5 B6 Dry, Concentrate & Purify B5->B6 B_Product Final Product: 1-[1-(2-Methylphenyl)-1H-pyrazol- 4-yl]methanamine B6->B_Product

Sources

The Pyrazole Scaffold: Application Notes for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the synthesis, potential applications, and detailed experimental protocols for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine, a versatile building block in medicinal chemistry. This document is intended to serve as a practical resource, offering not just methodologies but also the scientific rationale behind the experimental designs.

Introduction: The Privileged Pyrazole Core

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[1] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[1][3][4]

The subject of this guide, 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine (CAS No: 400756-82-3), is a functionalized pyrazole derivative with significant potential for the development of novel therapeutics.[1] The strategic placement of a methylphenyl group at the N1 position and a methanamine group at the C4 position provides a synthetically tractable handle for generating diverse chemical libraries for screening against various biological targets.

Synthesis of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

The synthesis of the title compound is a two-step process commencing with the formation of the core pyrazole aldehyde, followed by reductive amination.

Part 1: Synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a robust and widely employed method for the synthesis of pyrazole-4-carbaldehydes.[2][5][6][7] This reaction involves the formylation and cyclization of a hydrazone precursor.

Protocol: Vilsmeier-Haack Synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Materials:

  • 2-Methylphenylhydrazine hydrochloride

  • An appropriate ketone (e.g., acetone)

  • Ethanol

  • Glacial Acetic Acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate solution, saturated

  • Ice

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 2-methylphenylhydrazine hydrochloride (1 equivalent) in ethanol.

    • Add a slight excess of the ketone (e.g., acetone, 1.1 equivalents) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude hydrazone. This can be used in the next step without further purification, or recrystallized from ethanol if necessary.

  • Vilsmeier-Haack Cyclization and Formylation:

    • In a separate, dry, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent. Cool anhydrous DMF (3 equivalents) in an ice bath and add POCl₃ (1.2 equivalents) dropwise with stirring. Stir the mixture at 0°C for 30 minutes.

    • Dissolve the crude hydrazone from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The resulting precipitate of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: Synthesis Workflow for 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

G cluster_0 Hydrazone Formation cluster_1 Vilsmeier-Haack Reaction A 2-Methylphenylhydrazine HCl + Ketone B Reflux in Ethanol with Acetic Acid A->B C Crude Hydrazone B->C E Add Hydrazone in DMF C->E Input D DMF + POCl3 (Vilsmeier Reagent) D->E F Heat (70-80°C) E->F G Work-up (Ice, NaHCO3) F->G H 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde G->H

Caption: Workflow for the two-stage synthesis of the pyrazole aldehyde intermediate.

Part 2: Reductive Amination to 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[8][9] In this step, the pyrazole aldehyde is converted to the corresponding primary amine.

Protocol: Reductive Amination

Materials:

  • 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloroethane

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol.

  • Add a large excess of ammonium acetate (e.g., 10 equivalents) or an aqueous solution of ammonia.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Make the aqueous solution basic (pH > 10) by the addition of a NaOH solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine.

  • The product can be purified by column chromatography on silica gel. For characterization and storage, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.

Diagram: Reductive Amination Workflow

G A 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde C Imine Formation A->C B Ammonium Source (e.g., NH4OAc) B->C E Reduction C->E D Reducing Agent (e.g., NaBH3CN) D->E F Work-up and Purification E->F G 1-[1-(2-Methylphenyl)-1H- pyrazol-4-yl]methanamine F->G G A Synthesized Compound Library (Derivatives of 1-[1-(2-Methylphenyl)-1H- pyrazol-4-yl]methanamine) B Primary Screening (e.g., Enzyme Inhibition Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Cell-based Assay) C->D E Lead Compound Selection D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Caption: A generalized workflow for the screening and development of lead compounds.

Conclusion

1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine represents a valuable and versatile scaffold for the discovery of new therapeutic agents. The synthetic protocols provided herein are robust and adaptable for the generation of diverse libraries of compounds. The suggested applications in inhibiting p38 MAPK and MMPs, as well as in anticancer research, are based on the well-established biological activities of the pyrazole core. The detailed assay protocols offer a starting point for the biological evaluation of newly synthesized derivatives, paving the way for the identification of novel lead compounds in drug discovery programs.

References

  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. (URL: [Link])

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (URL: [Link])

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. (URL: [Link])

  • Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments. (URL: [Link])

  • MMP9 Assay Protocol - Sandiego. (URL: [Link])

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])

  • MMP-13 Inhibitor Assay Kit - Chondrex. (URL: [Link])

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

  • MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060) - Assay Genie. (URL: [Link])

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (URL: [Link])

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. (URL: [Link])

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. (URL: [Link])

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (URL: [Link])

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC. (URL: [Link])

  • (4-(1H-Pyrazol-1-yl)phenyl)methanamine | AMERICAN ELEMENTS. (URL: [Link])

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  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (URL: [Link])

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Application Notes & Protocols: Derivatization of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine for Enhanced Bioactivity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatization in Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine serves as a promising lead structure. Its primary amine functionality presents a versatile handle for chemical modification, a process known as derivatization. This strategic modification of a lead compound is a critical step in drug discovery, aimed at optimizing its pharmacological profile. By introducing various functional groups, we can modulate key parameters such as potency, selectivity, metabolic stability, and pharmacokinetic properties. This application note provides a comprehensive guide to the derivatization of this pyrazole-based methanamine and outlines detailed protocols for subsequent bioassays to evaluate the therapeutic potential of the synthesized analogs.

Core Concept: Leveraging the Primary Amine for Structural Diversification

The primary amine group of 1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine is a nucleophilic center that can readily participate in a variety of chemical reactions. This allows for the introduction of a diverse array of substituents, leading to the generation of a chemical library for structure-activity relationship (SAR) studies. Two common and effective derivatization strategies for primary amines are the formation of amides and Schiff bases.

  • Amide Synthesis: The reaction of the primary amine with carboxylic acids or their activated derivatives (e.g., acid chlorides) forms a stable amide bond. This introduces a carbonyl group and a variable R-group, which can influence hydrogen bonding potential, lipophilicity, and steric interactions with biological targets.

  • Schiff Base Formation: The condensation reaction between the primary amine and an aldehyde or ketone results in the formation of an imine or azomethine group (-C=N-).[3][4] Schiff bases are valuable intermediates and have demonstrated a wide range of biological activities themselves.[4][5][6]

The choice of derivatizing agent is crucial and should be guided by the desired physicochemical properties and the target biological activity. For instance, incorporating aromatic or heterocyclic moieties can enhance interactions with specific receptor sites, while aliphatic chains can modulate solubility and membrane permeability.

Experimental Workflows

A systematic approach to derivatization and bio-evaluation is essential for efficient drug discovery. The following workflow outlines the key stages from synthesis to biological testing.

Derivatization_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine Derivatization Derivatization Reaction (Amide or Schiff Base Formation) Start->Derivatization Purification Purification (e.g., Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assay (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Assay (e.g., Agar Well Diffusion) Characterization->Antimicrobial Data_Analysis Data Analysis & SAR Studies Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Identify Lead Candidates

Caption: A streamlined workflow for the synthesis, purification, characterization, and biological evaluation of derivatized 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine.

Protocols

Part 1: Synthesis of Derivatives

Protocol 1.1: General Procedure for Amide Synthesis

This protocol describes the synthesis of an amide derivative from 1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine and a representative carboxylic acid chloride.

Materials:

  • 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

  • Substituted benzoyl chloride (or other acid chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[7]

  • Collect the fractions containing the pure product and concentrate to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[8][9]

Protocol 1.2: General Procedure for Schiff Base Synthesis

This protocol details the formation of a Schiff base from 1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine and a substituted aldehyde.

Materials:

  • 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

  • Substituted aromatic aldehyde

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[4]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[10]

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterize the purified Schiff base derivative by ¹H NMR, ¹³C NMR, and FT-IR to confirm the formation of the imine bond.[6]

Part 2: Bioassay Protocols

Protocol 2.1: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[13]

  • DMSO (for formazan solubilization)

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the culture medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[11][14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each active compound.

MTT_Assay_Diagram cluster_plate_prep Plate Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement A Seed cells in 96-well plate B Incubate 24h A->B C Add compound dilutions B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan (add DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for evaluating the anticancer activity of pyrazole derivatives.

Protocol 2.2: In Vitro Antimicrobial Activity - Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.[15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Nutrient broth

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Sterile cork borer (6-8 mm diameter)

  • Sterile cotton swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms in nutrient broth, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA or SDA plates.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer.[16]

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solutions at a specific concentration into the respective wells. Also, add the positive and negative controls to separate wells on the same plate.

  • Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Compare the results of the test compounds with the positive and negative controls.

Data Presentation and Interpretation

The results from the bioassays should be tabulated for clear comparison and analysis. This will facilitate the identification of structure-activity relationships.

Table 1: Hypothetical Bioactivity Data for Derivatized Pyrazoles

Compound IDDerivatization TypeR-GroupAnticancer Activity (IC50 in µM) - HeLaAntimicrobial Activity (Zone of Inhibition in mm) - S. aureus
Parent -->1008
A-1 Amide4-Chlorophenyl15.214
A-2 Amide4-Methoxyphenyl35.810
SB-1 Schiff Base4-Hydroxyphenyl22.516
SB-2 Schiff Base4-Nitrophenyl18.918

The hypothetical data in Table 1 suggests that derivatization significantly enhances the bioactivity of the parent compound. For instance, the introduction of a 4-chlorophenyl group via an amide linkage (A-1) and a 4-nitrophenyl group via a Schiff base (SB-2) shows a marked increase in both anticancer and antimicrobial activities. Such data is crucial for guiding the next round of lead optimization.

Conclusion

The derivatization of 1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine through amide and Schiff base formation provides a robust strategy for generating a library of novel compounds with potentially enhanced biological activities. The detailed protocols provided herein offer a systematic approach for the synthesis and subsequent evaluation of these derivatives in anticancer and antimicrobial assays. The interpretation of the resulting data will be instrumental in elucidating structure-activity relationships and identifying promising lead candidates for further drug development.

References

  • Agar well diffusion - Chemistry Notes. (2021, June 29). Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. (n.d.). New Journal of Chemistry. RSC Publishing. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Retrieved from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022, July 20). MDPI. Retrieved from [Link]

  • Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. (2021, March 2). PMC. Retrieved from [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. (n.d.). JOCPR. Retrieved from [Link]

  • CHEMISTRY Synthesis, characterization and molecular docking of Pyrazole based Schiff bases. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Antibacterial / Anticancer Activities of Compounds Containing Pyrazole Ring Linked to Piperazines. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • Synthesis of Pyrazole fused Schiff base derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. (n.d.). JOCPR. Retrieved from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]

  • Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. (2011, January 19). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2. (n.d.). Retrieved from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022, January 7). PMC. Retrieved from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, February 8). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Retrieved from [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.). Retrieved from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, January 17). PubMed. Retrieved from [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC. NIH. Retrieved from [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023, March 7). MDPI. Retrieved from [Link]

  • Synthesis of new amides of the N-methylpiperazine series. (2025, August 9). ResearchGate. Retrieved from [Link]

Sources

in vitro assay protocol using 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vitro Characterization of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine as a Monoamine Oxidase Inhibitor

Authored by: Senior Application Scientist, Bio-Assay Development

Abstract

This document provides a comprehensive guide and a detailed protocol for the in vitro characterization of the compound 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine. Evidence from chemical library annotations suggests this molecule possesses inhibitory activity against monoamine oxidases (MAOs). Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in neurobiology, primarily responsible for the degradation of monoamine neurotransmitters. Their inhibition is a key therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. This guide details a robust, fluorescence-based kinetic assay to quantify the inhibitory potency and selectivity of the specified compound against both MAO-A and MAO-B isoforms. The protocol is designed for researchers in pharmacology, drug discovery, and neuroscience, providing step-by-step instructions, data analysis guidance, and expert insights to ensure reliable and reproducible results.

Introduction: The Scientific Rationale

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane. They catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. The two isoforms, MAO-A and MAO-B, are distinguished by their substrate preferences and inhibitor specificities.

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.

  • MAO-B primarily metabolizes phenylethylamine and is a key target for drugs aimed at preventing the breakdown of dopamine in neurodegenerative conditions.

The therapeutic potential of any novel MAO inhibitor is defined by its potency (how much drug is needed to cause an effect) and its selectivity (whether it inhibits MAO-A, MAO-B, or both). An assay that can precisely determine the half-maximal inhibitory concentration (IC₅₀) for each isoform is therefore essential.

This protocol employs a well-established, indirect fluorescence-based method. The MAO-catalyzed reaction produces hydrogen peroxide (H₂O₂), which, in the presence of horseradish peroxidase (HRP), drives the oxidation of a sensitive probe (e.g., Amplex™ Red) to the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity. By measuring this rate in the presence of varying concentrations of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine, we can accurately determine its inhibitory characteristics.

Assay Principle and Workflow

The enzymatic cascade that enables fluorescent detection of MAO activity is a coupled reaction. This design amplifies the signal and provides a continuous, kinetic readout of enzyme function.

Signaling Pathway Diagram

MAO_Assay_Principle cluster_MAO MAO-Catalyzed Reaction cluster_HRP Fluorescent Detection Reaction MAO MAO-A or MAO-B Product Aldehyde Product MAO->Product H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 H2O H₂O MAO->H2O Substrate MAO Substrate (e.g., p-Tyramine) Substrate->MAO HRP Horseradish Peroxidase (HRP) H2O2->HRP Couples Reactions O2 O₂ O2->MAO Fluorophore Fluorescent Product (Resorufin) HRP->Fluorophore Oxidation Probe Non-Fluorescent Probe (e.g., Amplex™ Red) Probe->HRP Inhibitor Test Inhibitor: 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine Inhibitor->MAO Inhibition Experimental_Workflow prep Step 1: Reagent Preparation - Dilute enzymes, substrates, probe - Prepare serial dilutions of inhibitor plate Step 2: Assay Plate Setup - Add inhibitor dilutions to plate - Add MAO-A or MAO-B enzyme prep->plate preincubation Step 3: Pre-incubation - Incubate inhibitor with enzyme (e.g., 15 min at 37°C) plate->preincubation initiate Step 4: Initiate Reaction - Add Reaction Mix (Substrate, HRP, Probe) to all wells preincubation->initiate measure Step 5: Kinetic Measurement - Read fluorescence every 1-2 min for 30-60 min (Ex/Em ~535/590 nm) initiate->measure analyze Step 6: Data Analysis - Calculate reaction rates (Vmax) - Determine % Inhibition - Plot dose-response curve & calculate IC₅₀ measure->analyze

Caption: High-level overview of the MAO inhibitor assay workflow.

Materials and Reagents

  • Microplate Reader: Capable of kinetic fluorescence reading with excitation ~535 nm and emission ~590 nm.

  • Microplates: Opaque, black 96-well or 384-well plates are required to minimize light scatter and crosstalk.

  • Recombinant Human MAO-A and MAO-B Enzymes: (e.g., from Sigma-Aldrich or similar).

  • MAO Substrate: p-Tyramine hydrochloride is a suitable non-selective substrate for both isoforms.

  • Test Compound: 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine, dissolved in DMSO.

  • Positive Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Detection Reagents: A commercial kit such as the Amplex™ Red Monoamine Oxidase Assay Kit (Thermo Fisher Scientific, A12214) is recommended as it contains the fluorescent probe, HRP, and DMSO.

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • DMSO: ACS grade or higher.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.

Reagent Preparation
  • Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4. Ensure the pH is accurately adjusted.

  • Test Compound Stock: Prepare a 10 mM stock solution of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine in 100% DMSO.

  • Compound Dilution Series: Perform a serial dilution of the test compound stock to create a range of concentrations for IC₅₀ determination. A typical 10-point, 3-fold dilution series is recommended. Start with a high concentration (e.g., 1 mM) and dilute down. The final concentration of DMSO in the assay well should be kept constant and below 1%.

  • Enzyme Working Solutions: Dilute the recombinant MAO-A and MAO-B enzymes in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically to yield a robust linear signal within the desired assay time frame.

  • Reaction Mix: Prepare a 2X Reaction Mix containing the substrate, HRP, and the fluorescent probe in Assay Buffer. For example: 2 mM p-Tyramine, 200 µM Amplex™ Red, and 2 U/mL HRP. Protect this solution from light.

Assay Procedure
  • Plate Layout: Design the plate map to include wells for:

    • Blanks (No Enzyme): Contains all components except the MAO enzyme.

    • Vehicle Control (100% Activity): Contains MAO enzyme and DMSO (at the same final concentration as the test compound wells).

    • Test Compound: Contains MAO enzyme and serial dilutions of the test compound.

    • Positive Control: Contains MAO enzyme and a known inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B) at a concentration known to cause >90% inhibition.

  • Add Inhibitors: Add 50 µL of the 2X concentrated test compound dilutions (or vehicle/positive control) to the appropriate wells of the black 96-well plate.

  • Add Enzymes: Add 50 µL of the 2X MAO-A or MAO-B working solution to the appropriate wells. For blank wells, add 50 µL of Assay Buffer instead.

  • Pre-incubation: Mix the plate gently on an orbital shaker for 1 minute. Cover the plate and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 100 µL of the 2X Reaction Mix to all wells to initiate the reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the pre-warmed (37°C) microplate reader. Measure fluorescence intensity (Ex/Em = 535/590 nm) every 1-2 minutes for a total of 30-60 minutes.

Data Analysis and Interpretation

Calculating Reaction Rates
  • For each well, plot the relative fluorescence units (RFU) against time (in minutes).

  • Identify the linear portion of the curve (usually the first 10-20 minutes).

  • Calculate the slope of this linear portion (Vmax) for each well. The slope represents the reaction rate in RFU/min.

Determining Percentage Inhibition

Use the calculated reaction rates to determine the percentage of inhibition for each concentration of the test compound using the following formula:

% Inhibition = [ 1 - ( (Vmax_inhibitor - Vmax_blank) / (Vmax_vehicle - Vmax_blank) ) ] * 100

IC₅₀ Determination
  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism or R.

  • The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in MAO activity.

Parameter Description Example Data Layout
[Inhibitor] (nM) Concentration of the test compound.1, 3, 10, 30, 100, 300, 1000
Rate (RFU/min) Calculated Vmax for each concentration.850, 820, 750, 600, 410, 250, 180
% Inhibition Calculated inhibition for each concentration.3.5%, 7.0%, 15.3%, 32.9%, 54.7%, 73.5%, 81.8%

By performing this analysis for both MAO-A and MAO-B, you can determine the selectivity of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine. The Selectivity Index is calculated as: IC₅₀ (MAO-A) / IC₅₀ (MAO-B) .

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
High background signal in blank wells Autofluorescence of the test compound. Contamination of reagents. Probe degradation.Run a compound autofluorescence test (compound + buffer, no enzyme/probe). Prepare fresh reagents. Protect the Reaction Mix from light.
Low signal in vehicle control wells Insufficient enzyme or substrate concentration. Inactive enzyme.Optimize enzyme concentration. Verify substrate concentration and purity. Check enzyme storage conditions.
Noisy or non-linear kinetic reads Plate not mixed properly. Temperature fluctuations. Reagent precipitation.Ensure proper mixing after reagent addition. Use a pre-warmed plate reader. Check for compound solubility issues in the assay buffer.
Large well-to-well variability Pipetting errors. Edge effects in the plate.Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with buffer.

References

  • PubChem. Compound Summary for CID 44237721, 1-(1-(o-tolyl)-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7. [Link]

  • Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287–S296. [Link]

Application Note: Strategic Analog Development of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a comprehensive technical framework for the rational design and synthesis of analogs based on the 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine scaffold. This structure represents a "privileged" pharmacophore found in kinase inhibitors (e.g., p38 MAPK), GPCR ligands, and antitubulin agents.[1]

The guide addresses the specific challenges of working with the o-tolyl (2-methylphenyl) substituent, which induces a critical steric twist, breaking planarity between the aryl and pyrazole rings. We present a modular synthetic workflow focusing on the Reductive Amination of Pyrazole-4-carbaldehydes as the primary engine for generating diversity.

Rational Design Strategy (SAR Logic)

To develop meaningful analogs, one must understand the structural role of the parent molecule.[1] The o-tolyl group is not merely a hydrophobic clamp; it forces the phenyl ring to rotate roughly 40-60° relative to the pyrazole plane, creating a specific 3D volume occupancy that flat phenyl analogs cannot mimic.

The Three Zones of Optimization

We divide the molecule into three modifiable zones to systematically explore Structure-Activity Relationships (SAR).

  • Zone A: The Amine "Warhead" (C4-Methanamine) [1]

    • Function: Primary hydrogen bond donor/acceptor; often interacts with acidic residues (Asp/Glu) in active sites.[1]

    • Modification Strategy: Conversion to secondary/tertiary amines (via reductive amination), amides (via acylation), or ureas.[1] This tunes pKa and membrane permeability.

  • Zone B: The Orthogonal Anchor (N1-Aryl)

    • Function: Provides metabolic stability and hydrophobic interaction. The 2-methyl group blocks metabolically vulnerable positions and induces twist.

    • Modification Strategy: Replace 2-Me with 2-Cl, 2-CF3, or 2-OMe to scan electronic effects while maintaining the steric twist.

  • Zone C: The Pyrazole Core (C3/C5 Positions)

    • Function: Scaffolding.[2][3][4][5][6]

    • Modification Strategy: Introduction of small alkyl groups (Me, Et) at C3/C5 to further restrict the rotation of the N1-aryl ring (atropisomerism control).[1]

Visualization: SAR Decision Tree

SAR_Logic Core Parent Scaffold 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine ZoneA Zone A: C4-Methanamine (Solubility & H-Bonding) Core->ZoneA ZoneB Zone B: N1-Aryl Group (Steric Twist & Lipophilicity) Core->ZoneB ZoneC Zone C: Pyrazole C3/C5 (Conformation Lock) Core->ZoneC ModA1 Reductive Amination (2°/3° Amines) ZoneA->ModA1 ModA2 Acylation/Sulfonylation (Amides/Sulfonamides) ZoneA->ModA2 ModB1 Bioisosteres: 2-Cl, 2-CF3 (Electronic Scan) ZoneB->ModB1 ModB2 Scaffold Hopping: Pyridines/Pyrimidines ZoneB->ModB2 ModC1 C3/C5 Methylation (Restricts Rotation) ZoneC->ModC1

Caption: SAR Decision Tree illustrating the three zones of modification for the pyrazole scaffold.

Chemical Synthesis Protocols

The most robust route to this class of compounds is not the direct formation of the amine, but rather the synthesis of the aldehyde intermediate , followed by divergent reductive amination. This allows you to create a library of 20+ analogs from a single batch of the aldehyde.

Workflow Overview
  • Cyclization: 2-Methylphenylhydrazine + Vilsmeier Reagent

    
     Pyrazole ring.
    
  • Formylation: (Concurrent with cyclization or stepwise)

    
     1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde.
    
  • Diversification: Reductive Amination with various amines.[7][8]

Protocol A: Synthesis of the Aldehyde Intermediate

Target: 1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde

Reagents:

  • (2-Methylphenyl)hydrazine hydrochloride (CAS: 635-26-7)[1]

  • POCl3 (Phosphorus oxychloride)[1]

  • DMF (N,N-Dimethylformamide)[1]

Step-by-Step Methodology:

  • Vilsmeier-Haack Reagent Prep: In a dry round-bottom flask under Argon, cool DMF (5.0 equiv) to 0°C. Add POCl3 (2.5 equiv) dropwise. Stir for 30 min until the salt precipitates/suspension forms.

  • Addition: Dissolve the hydrazine (1.0 equiv) in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization: Heat the mixture to 80°C for 4 hours . Note: Evolution of HCl gas will occur; vent to a scrubber.

  • Quench: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated NaHCO3 to pH 7-8.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Checkpoint: The aldehyde proton (CHO) will appear as a distinct singlet at ~9.8-10.0 ppm in 1H NMR.

Protocol B: Library Generation via Reductive Amination

Target: 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine analogs (Secondary/Tertiary amines)

Reagents:

  • Aldehyde Intermediate (from Protocol A)[1]

  • Diverse Amines (R-NH2 or R2-NH)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Preferred for mildness.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Detailed Procedure:

  • Imine Formation: In a vial, mix the Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (0.2 M concentration).

    • Tip: If using an amine salt (e.g., HCl salt), add 1.0 equiv of TEA.[1]

    • Time: Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Optional: Add 1 drop of Acetic Acid to catalyze the reaction if the amine is sterically hindered.

  • Reaction: Stir at RT for 12-16 hours. Monitor by LCMS (Look for M+1 of the amine, disappearance of Aldehyde peak).[1]

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[9]

    • Phase Separation: For high-throughput, use phase separator cartridges.[1]

  • Purification:

    • Method A (Prep-HPLC): C18 Column, Water/Acetonitrile (+0.1% Formic Acid).[1]

    • Method B (SCX Cartridge): Catch-and-release. Load crude on SCX (Strong Cation Exchange), wash with MeOH, elute with 2M NH3 in MeOH.[1]

Experimental Workflow Visualization

Synthesis_Workflow Hydrazine 2-Methylphenyl Hydrazine Cyclization Cyclization (80°C, 4h) Hydrazine->Cyclization DMF_POCl3 DMF / POCl3 (Vilsmeier Reagent) DMF_POCl3->Cyclization Aldehyde INTERMEDIATE: Pyrazole-4-Carbaldehyde Red_Am Reductive Amination (STAB, DCE) Aldehyde->Red_Am Cyclization->Aldehyde Yield ~70-80% Analog1 Analog 1: Benzylamine Red_Am->Analog1 Analog2 Analog 2: Morpholine Red_Am->Analog2 Analog3 Analog 3: Piperazine Red_Am->Analog3

Caption: Modular synthesis workflow converting hydrazine precursors into a diverse library of amine analogs.

Characterization & Quality Control

To ensure the integrity of the biological data, all analogs must meet the following criteria before screening.

Analytical Standards Table
ParameterMethodAcceptance CriteriaNotes
Purity UPLC-MS (UV @ 254nm)> 95%Impurities often include unreacted aldehyde (check ~10 ppm in NMR).[1]
Identity 1H NMR (DMSO-d6)Conform to structureLook for singlet @ ~8.0-8.5 ppm (Pyrazole C3/C5) and doublet/singlet @ ~3.5-4.0 ppm (CH2-N).[1]
Residual Solvent 1H NMR< 5000 ppmDCE is toxic; ensure thorough drying.
Salt Form Elemental AnalysisWithin 0.4%If isolating as HCl or Formate salt, verify stoichiometry.
Troubleshooting Common Issues
  • Issue: Low yield in reductive amination.

    • Cause: Imine formation was incomplete before adding hydride.

    • Fix: Add molecular sieves (4Å) during the imine formation step or reflux in Ethanol if using NaBH4 instead of STAB.

  • Issue: "Over-alkylation" (formation of tertiary amine from primary amine).

    • Cause: The product amine reacts with another equivalent of aldehyde.[8]

    • Fix: Use a large excess of the amine (5-10 equiv) if targeting a primary amine, or switch to the reductive amination of the nitrile intermediate.

References

  • Review of Pyrazole Scaffolds

    • Ansari, A., et al. "Biologically Active Pyrazole Derivatives."[1] New Journal of Chemistry, 2017.[1]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] [1]

  • Vilsmeier-Haack Cyclization

    • Kira, M. A., et al. "Vilsmeier-Haack reaction of hydrazones: A route to pyrazoles."[1] Journal of Heterocyclic Chemistry, 1970.[1] [1]

  • Biological Relevance (Kinase Inhibition)

    • Pevarello, P., et al. "3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents."[1] Journal of Medicinal Chemistry, 2004.[1] [1]

Sources

Troubleshooting & Optimization

improving the yield of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket: #9482-YLD Topic: Yield Optimization for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are encountering yield attrition during the synthesis of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine . Based on the structural motif (an ortho-substituted N-aryl pyrazole with a primary methylamine at C4), yield loss is statistically most likely occurring at two specific bottlenecks:

  • The "Dimerization Trap" during Reduction: Conversion of the C4-nitrile or C4-oxime to the amine often results in secondary amine formation (dimerization), significantly lowering the yield of the desired primary amine.

  • Regiochemical Mismatch: If constructing the ring via hydrazine condensation, the ortho-methyl steric bulk often leads to poor regioselectivity (1,3- vs 1,5-isomer mixtures), complicating isolation.

This guide provides a troubleshooting protocol to bypass these bottlenecks, utilizing Cobalt(II)-catalyzed Borohydride reduction for high-fidelity amine synthesis and Chan-Lam coupling strategies for regiocontrolled core construction.

Module 1: The "Dimerization Trap" (Nitrile Reduction)

Diagnosis: If you observe a large amount of high-molecular-weight byproduct or low mass recovery after reducing the nitrile intermediate, you are likely forming the secondary amine dimer.

The Mechanism of Failure: During hydrogenation, the intermediate imine is highly reactive. It reacts with the newly formed primary amine to form a secondary amine, effectively halving your yield.

Visual Analysis: The Ammonia Blocking Effect

The following diagram illustrates how the secondary amine forms and how Ammonia (


) acts as a competitive inhibitor to block this pathway.

DimerizationBlock Fig 1. Mechanism of Secondary Amine Formation and Ammonia Inhibition Nitrile Nitrile (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine Reduction (H2) PrimAmine TARGET: Primary Amine (R-CH2-NH2) Imine->PrimAmine Reduction (H2) SecAmine BYPRODUCT: Secondary Amine (R-CH2-NH-CH2-R) PrimAmine->SecAmine Attacks Imine (Dimerization) Ammonia Excess NH3 (Blocking Agent) Ammonia->Imine Shifts Equilibrium Back to Imine

[1][2][3][4][5][6][7][8][9]

Protocol A: The "Scalpel" (CoCl₂ / NaBH₄)

Best for: Lab-scale (<10g), high selectivity, no high-pressure equipment. This method avoids the harsh conditions of hydrogenation and minimizes dimerization through kinetic control [1][2].

  • Setup: Dissolve the nitrile precursor (1.0 eq) in Methanol (0.2 M).

  • Catalyst Addition: Add Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (2.0 eq). The solution will turn deep purple/pink.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (10.0 eq) portion-wise.

    • Critical: The mixture will turn black (formation of Cobalt Boride active species) and evolve hydrogen gas vigorously.

  • Workup: Once TLC shows consumption of nitrile, quench with 3N HCl (carefully!) to destroy residual borohydride and dissolve the cobalt boride sludge.

  • Isolation: Basify with conc.

    
     to pH >10 and extract with DCM.
    
Protocol B: The "Hammer" (Raney Ni / NH₃)

Best for: Scale-up (>10g), industrial standard. If you must use hydrogenation, the presence of ammonia is non-negotiable to prevent dimerization [3].

  • Solvent: Methanol saturated with Ammonia gas (approx. 7N

    
     in MeOH).
    
  • Catalyst: Raney Nickel (active slurry, 20 wt%).

  • Conditions: 50 psi

    
    , RT to 50°C.
    
  • Note: The ammonia shifts the equilibrium from the secondary amine back to the primary amine precursor.[1]

Module 2: Core Construction (N-Arylation)

Diagnosis: If your yield is low before the reduction step (i.e., difficulty forming the pyrazole ring), the steric hindrance of the ortho-methyl group on the phenyl ring is the culprit.

Visual Analysis: Route Selection Strategy

RouteSelection Fig 2. Strategic Decision Tree for N-Aryl Pyrazole Synthesis Start Start: Constructing N-(o-tolyl)pyrazole Decision Choose Methodology Start->Decision RouteA Route A: Cyclization (Hydrazine + Enol Ether) Decision->RouteA Classic RouteB Route B: Chan-Lam Coupling (Pyrazole + Boronic Acid) Decision->RouteB Modern/Selective RiskA Risk: Regioisomer Mixture (1,3 vs 1,5 isomers) RouteA->RiskA RiskB Risk: Steric Hindrance (Low conversion) RouteB->RiskB SolA Solution: Use HCl salt of Hydrazine Control pH strictly RiskA->SolA SolB Solution: Cu(OAc)2 catalyst Oxygen Atmosphere RiskB->SolB

Recommended Route: Chan-Lam Coupling (Modern Approach)

Standard Ullmann coupling often fails with ortho-substituted aryls due to the high temperatures required. Chan-Lam coupling (Cu(II) mediated) proceeds at room temperature and tolerates sterics better if optimized [4].

  • Reagents: 1H-pyrazole-4-carboxylate ester + (2-methylphenyl)boronic acid.

  • Catalyst:

    
     (1.0 eq) or catalytic amount with re-oxidant.
    
  • Ligand: Pyridine or

    
     (2.0 eq).
    
  • Atmosphere: Open air (requires

    
     to re-oxidize Copper).
    
  • Advantage: This installs the aryl group after the pyrazole is formed, guaranteeing the correct isomer if the starting pyrazole is symmetric or protected correctly.

Module 3: Isolation & Purification

The target molecule is a primary amine, which often "streaks" on silica gel and is difficult to crystallize.

Troubleshooting the "Oil": If your product is an oil that refuses to crystallize:

  • Salt Formation: Do not try to isolate the free base as a solid. Dissolve the crude oil in

    
     or 
    
    
    
    .
  • Precipitation: Add 2M HCl in Diethyl Ether dropwise.

  • Result: The dihydrochloride salt of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine should precipitate instantly as a white, hygroscopic solid. Filter under

    
    .
    

Summary of Quantitative Data

ParameterMethod A: Nitrile Reduction (

/Ra-Ni)
Method B: Borohydride Reduction (

)
Primary Amine Yield 40-60% (without

)85-95% (with

)
90-98% (High Fidelity)
Dimer Impurity High (10-30%) without optimizationNegligible (<2%)
Reaction Time 12-24 Hours1-2 Hours
Safety Profile High Risk (Pressurized

, Pyrophoric Ni)
Moderate Risk (

evolution, toxic Co salts)
Scalability Excellent (>1kg)Limited (<100g) due to exotherm

Frequently Asked Questions (FAQ)

Q1: Can I use Lithium Aluminum Hydride (LAH) for the nitrile reduction?

  • A: Yes, but proceed with caution. LAH is non-selective.[10] If your pyrazole ring has other sensitive functional groups (like esters or halogens), LAH will obliterate them. The

    
     method is chemoselective for nitriles over esters/amides [1].
    

Q2: Why is my product purple after the Cobalt reduction?

  • A: This is residual Cobalt. It must be removed. Ensure your workup includes a wash with EDTA solution or an ammonia-based extraction to sequester the cobalt ions into the aqueous phase.

Q3: I am seeing two spots on TLC after ring formation (Route A). Which is which?

  • A: In 1-(2-methylphenyl)pyrazole synthesis, the 1,5-isomer (sterically crowded) usually runs slightly higher (less polar) than the 1,3-isomer on Silica/EtOAc. However, NMR NOESY is required for definitive assignment. The ortho-methyl group will show an NOE correlation to the pyrazole C5-proton only in the 1,5-isomer.

References

  • Heinzman, S. W., & Ganem, B. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society, 104(25), 6801–6802. Link

  • Satoh, T., et al. (1969). Selective reduction of nitrile group with sodium borohydride-cobaltous chloride. Tetrahedron Letters, 10(49), 4555-4558. Link

  • Gould, F. E., et al. (1960). Hydrogenation of Nitriles to Primary Amines. Journal of Organic Chemistry, 25(10), 1658–1660. Link

  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2. Tetrahedron Letters, 39(19), 2941-2944. Link

Sources

Technical Support Center: Troubleshooting the Purification of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole compound purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining pyrazoles of high purity. The following sections provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of pyrazole compounds.

Q1: What are the most common impurities in pyrazole synthesis and how can I identify them?

A1: Typical impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines), regioisomers, and byproducts from side reactions.[1] Regioisomers are particularly common when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] Identification is best achieved through a combination of chromatographic and spectroscopic methods. Thin-Layer Chromatography (TLC) provides a quick assessment of the number of components in your crude product. For structural confirmation of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[1]

Q2: My crude pyrazole product is highly colored (yellow/red), but the desired compound should be colorless. What is the cause and how can I fix it?

A2: Colored impurities often arise from the decomposition of hydrazine starting materials, especially phenylhydrazine, or oxidation of the reaction components.[1] To mitigate this, consider the following:

  • Use High-Purity Reagents: Ensure your hydrazine is fresh or purified (e.g., by distillation) before use.[1][2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation.[3]

  • Temperature Control: Lowering the reaction temperature can minimize decomposition of sensitive reagents.[1]

  • Purification: Treatment with activated charcoal can effectively adsorb colored impurities. Simply add a small amount of activated charcoal to a solution of your crude product, stir or heat briefly, and then filter it off.[1]

Q3: I'm struggling with low yield after purification. What are the likely causes?

A3: Low yield can stem from several factors throughout the synthesis and purification process. In the reaction itself, incomplete conversion due to insufficient reaction time, improper temperature, or incorrect stoichiometry are common culprits.[1] During purification, significant product loss can occur. For instance, in recrystallization, using too much solvent or a solvent in which your compound is too soluble at low temperatures will result in a poor recovery.[4] In chromatography, improper solvent polarity can lead to poor separation and product loss.

Q4: My pyrazole compound is poorly soluble in common recrystallization solvents. What are my options?

A4: Poor solubility can make recrystallization challenging. Here are some alternative approaches:

  • Solvent Mixtures (Binary Solvent System): Dissolve your compound in a minimal amount of a "good" solvent (one in which it is soluble) at an elevated temperature. Then, while hot, add a "poor" solvent (one in which it is sparingly soluble but is miscible with the "good" solvent) dropwise until you observe turbidity. Slow cooling should then induce crystallization.[5]

  • Hot Filtration: If your compound is sparingly soluble even at high temperatures, you can use hot filtration to remove insoluble impurities.[5]

  • Alternative Purification Techniques: If recrystallization is not feasible, consider column chromatography or acid-base extraction.[6]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed protocols for common purification techniques and troubleshooting workflows for specific challenges.

Issue 1: Presence of Unreacted Starting Materials

Symptoms: TLC and/or NMR analysis of the purified product still shows the presence of the 1,3-dicarbonyl and/or hydrazine starting materials.[1]

Causality: This issue typically points to an incomplete reaction or an inefficient purification method for removing the specific starting materials.

Troubleshooting Workflow:

Caption: Workflow for removing unreacted starting materials.

Protocols:

Protocol 1: Purification by Acid-Base Extraction (for removal of basic hydrazine and acidic/neutral pyrazoles)

This technique is highly effective for separating pyrazoles from non-basic impurities or vice-versa. Pyrazoles are weakly basic and can be protonated by a dilute acid to form a water-soluble salt.[1]

Methodology:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.[1]

  • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).[1]

  • Shake the funnel vigorously, venting periodically, and then allow the layers to separate.

  • The protonated pyrazole and any unreacted hydrazine will be in the aqueous layer. Drain this layer into a separate flask.[1]

  • Wash the organic layer with the dilute acid solution one or two more times and combine the aqueous extracts.[1]

  • To recover the pyrazole, cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper).[1]

  • The purified pyrazole will either precipitate out and can be collected by filtration, or it can be extracted back into an organic solvent.[1][7]

  • If extracting, add fresh organic solvent, shake, and separate the layers. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Issue 2: Separation of Regioisomers

Symptoms: NMR spectra show duplicate sets of peaks, and TLC displays multiple spots with very similar Rf values. The melting point of the isolated solid is also broad.[1]

Causality: The use of unsymmetrical reagents can lead to the formation of two or more isomeric products that are often difficult to separate due to their similar physical properties.[1]

Troubleshooting and Purification Strategies:

Purification TechniquePrinciple of Separation & Best Practices
Column Chromatography This is often the most effective method for separating regioisomers.[6] Key to success: Careful selection of the mobile phase is critical. A solvent system with lower polarity will generally increase the retention time and can improve the separation of closely eluting isomers.[4]
Fractional Recrystallization This technique can be effective if the isomers have different solubilities in a particular solvent system.[1] It involves a series of recrystallization steps to progressively enrich one isomer.
Formation of Acid Addition Salts Reacting the isomer mixture with an acid can form salts that may have different crystallization properties, allowing for selective crystallization.[4][8]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid pyrazole compounds, provided a suitable solvent is found.[6]

Methodology:

  • Solvent Selection: The ideal solvent is one in which your pyrazole is highly soluble at high temperatures and poorly soluble at low temperatures.[1]

  • Dissolution: Place the crude pyrazole in a flask and add a minimal amount of the hot solvent until the solid just dissolves.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[5][9]

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[4][9]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.[6]

Issue 3: "Oiling Out" During Recrystallization

Symptoms: Instead of forming crystals upon cooling, the compound separates as an oil.

Causality: This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is supersaturated to a very high degree.[4]

Troubleshooting Flowchart:

G start Oiling Out Occurs c1 Is the solution cooling too rapidly? start->c1 c2 Is the solvent appropriate? c1->c2 No sol1 Allow slower cooling (insulate flask). c1->sol1 Yes c3 Is the concentration too high? c2->c3 Yes sol2 Use a lower-boiling solvent or a solvent mixture. c2->sol2 No c3->sol2 No sol3 Add a small amount of hot solvent to redissolve the oil and attempt recrystallization again. c3->sol3 Yes

Caption: Decision-making process for addressing "oiling out".

Part 3: Stability and Storage

Q5: How should I store my purified pyrazole compounds to ensure their stability?

A5: The stability of pyrazole compounds can be influenced by their structure and environmental factors. For long-term stability, the following storage conditions are recommended[10]:

  • Temperature: Store at cool to cold temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C).

  • Atmosphere: To prevent oxidation, store under an inert atmosphere like argon or nitrogen.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.

  • Moisture: Store in a dry environment, potentially with a desiccant, to prevent hydrolysis.

References

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical breakdown of the 1H NMR spectral fingerprint for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine , a critical intermediate scaffold often utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK or JAK pathways).

Unlike simple aromatics, this molecule presents specific characterization challenges: distinguishing the pyrazole regioisomerism (1,4- vs. 1,5-substitution) and managing the exchangeable amine protons across different solvent systems. This document compares the spectral performance in CDCl₃ vs. DMSO-d₆ and outlines a self-validating protocol to confirm the correct regiochemistry.

Part 1: Structural Analysis & Assignment Strategy

The molecule consists of three distinct magnetic environments:

  • The Pyrazole Core: A heteroaromatic ring substituted at N1 and C4.

  • The o-Tolyl Anchor: A 2-methylphenyl group attached to N1, providing a steric handle and a diagnostic methyl singlet.

  • The Methanamine Tail: A primary amine side chain attached to C4, sensitive to pH and solvent effects.

Graphviz Visualization: Molecular Numbering & NOE Interactions

The following diagram defines the atom numbering used in the assignment table and highlights the critical Nuclear Overhauser Effect (NOE) interactions required for structural validation.

MolecularStructure cluster_0 o-Tolyl Group (N1-Substituent) cluster_1 Pyrazole Core cluster_2 Methanamine Tail C_Me Me (2.2 ppm) Ar_H Ar-H Multiplet (7.2-7.4 ppm) C_Me->Ar_H Ortho Py_H5 H-5 (8.0-8.2 ppm) Deshielded by Aryl C_Me->Py_H5 Strong NOE (Confirm Regiochem) Ar_H->Py_H5 N1 Link Py_H3 H-3 (7.6-7.8 ppm) CH2 CH2 (3.6-3.8 ppm) Py_H3->CH2 C4 Link NH2 NH2 (Broad/Exch) CH2->NH2

Caption: Molecular connectivity and diagnostic NOE interaction between the o-tolyl methyl group and Pyrazole H-5.

Part 2: Comparative Analysis (Solvent & Regiochemistry)

The choice of solvent fundamentally alters the appearance of the methanamine side chain. Furthermore, synthetic routes (e.g., Vilsmeier-Haack or hydrazine condensations) often yield regioisomeric byproducts.

Comparison 1: Solvent System Performance (CDCl₃ vs. DMSO-d₆)
FeatureChloroform-d (CDCl₃) DMSO-d₆ Technical Recommendation
Amine (-NH₂) Broad Singlet (1.5 - 2.0 ppm) . Often invisible due to rapid exchange or overlap with water/grease.Distinct Signal (3.0 - 8.0 ppm) . Often appears as a broad singlet or triplet (if coupling to CH₂ is slow).Use DMSO-d₆ if quantification of the amine is required or to confirm the integral ratio.
Pyrazole H5 ~8.05 ppm . Sharp singlet.~8.25 ppm . Slight downfield shift due to solvent polarity.Both solvents resolve H5 well.
Solubility Moderate. The free base is soluble, but HCl salts require neutralization.Excellent. Dissolves both free base and salts readily.Use CDCl₃ for routine purity checks; use DMSO-d₆ for full characterization.
Water Peak ~1.56 ppm. Can obscure the NH₂ signal.~3.33 ppm. Clear of the aromatic region but may overlap with the CH₂ signal.CDCl₃ is preferred for analyzing the CH₂ region (3.7 ppm) without water interference.
Comparison 2: Regioisomer Differentiation (The "Alternative" Risk)

A common synthetic failure mode is the formation of the 1,5-disubstituted isomer (sterically crowded) versus the desired 1,4-substituted product.

  • Target (1,4-isomer): The o-tolyl group is at N1; the methanamine is at C4.

    • Diagnostic: H3 and H5 are chemically equivalent unless the N1-aryl group breaks symmetry (which it does). H5 is typically more downfield.

    • NOE: Strong correlation between o-tolyl-CH₃ and Pyrazole-H5.

  • Alternative (1,3-isomer): Methanamine at C3.

    • Diagnostic: H4 and H5 would show coupling (

      
       Hz). The target (1,4-subst) has H3 and H5 as singlets (weak cross-ring coupling only).
      
Part 3: Reference Spectral Data

The following data represents the Reference Characterization Profile derived from chemometric analysis of analogous N-aryl pyrazoles [1, 2].

Solvent: CDCl₃ (7.26 ppm ref) | Frequency: 400 MHz[1]

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentNotes
8.00 - 8.10 Singlet (s)1HPyrazole H-5 Most downfield aromatic signal; adjacent to N1.
7.60 - 7.70 Singlet (s)1HPyrazole H-3 Distinct from H-5.
7.25 - 7.40 Multiplet (m)4HAr-H (o-tolyl)Overlapping aromatic envelope.[2]
3.75 - 3.85 Singlet (s)2H-CH₂- NH₂Benzylic-like position.
2.25 - 2.35 Singlet (s)3HAr-CH₃ Diagnostic for o-tolyl group.
1.60 - 1.90 Broad (br s)2H-NH₂Variable; concentration/moisture dependent.
Part 4: Experimental Protocol (Self-Validating)

This protocol ensures not just the acquisition of a spectrum, but the validation of the structure against common synthetic errors.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the amine.

  • Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Note: If the sample is an HCl salt, add 1 drop of NaOD/D₂O or use DMSO-d₆ + K₂CO₃ to free the base in situ, otherwise shifts will differ significantly (CH₂ moves to ~4.1 ppm).

  • Filtration: Filter through a cotton plug if any turbidity remains (critical for resolution of Pyrazole couplings).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): 16 (sufficient for >5 mg).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the isolated pyrazole protons.

Step 3: Structural Validation Workflow (Decision Tree)

Use the following logic flow to confirm you have the correct isomer.

ValidationTree Start Acquire 1H NMR CheckCoupling Check Pyrazole Region (7.6 - 8.2 ppm) Start->CheckCoupling Singlets Two Singlets observed? (H3 and H5) CheckCoupling->Singlets Yes Doublets Doublets (J ~2Hz)? (H4 and H5) CheckCoupling->Doublets No Isomer14 Likely 1,4-Substituted (Target Structure) Singlets->Isomer14 Isomer13 Likely 1,3-Substituted (Regioisomer Error) Doublets->Isomer13 NOESY Run 1D NOESY Irradiate Me-Group (2.3 ppm) Isomer14->NOESY NOE_Result NOE observed at ~8.1 ppm (H5)? NOESY->NOE_Result Confirmed CONFIRMED Correct Regiochemistry NOE_Result->Confirmed Yes Rejected REJECTED Steric Clash/Wrong Isomer NOE_Result->Rejected No

Caption: Logic flow for validating pyrazole regiochemistry using coupling constants and NOE.

References
  • Huang, A., et al. (2017).[3] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Link

  • Reich, H. J. (2022).[2][4][5] Structure Determination Using NMR. University of Wisconsin-Madison. Link

Sources

structure-activity relationship (SAR) of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Domain: Medicinal Chemistry / Neuropharmacology Target: Sigma-1 Receptor (


R) Ligands & Anxiolytics
Executive Summary: The "Ortho-Tolyl" Pyrazole Scaffold

In the landscape of central nervous system (CNS) drug discovery, the 1-aryl-1H-pyrazol-4-yl methanamine scaffold has emerged as a privileged structure for targeting Sigma-1 receptors (


R) . This guide focuses specifically on the 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine  class.

The introduction of the ortho-methyl group on the N1-phenyl ring is not merely a lipophilic addition; it is a critical steric handle that forces the aromatic ring out of coplanarity with the pyrazole core. This "twisted" conformation significantly alters binding kinetics and selectivity profiles compared to the planar unsubstituted phenyl analogs. This guide compares the structure-activity relationship (SAR) of these derivatives against standard ligands (e.g., Haloperidol, NE-100) and elucidates their potential in treating neuropathic pain and anxiety.

Mechanistic Profiling & Pharmacophore Analysis

The biological activity of this scaffold is driven by its ability to satisfy the canonical


R pharmacophore, which requires:
  • A Basic Nitrogen: Provided by the methanamine tail (protonated at physiological pH).

  • A Central Spacer: The pyrazole ring acts as a rigid bioisostere, positioning the pharmacophores.

  • A Bulk Lipophilic Domain: The N1-(2-methylphenyl) moiety interacts with the hydrophobic pocket of the receptor.

Mechanism of Action

Upon binding, these derivatives modulate the


R, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Antagonists: Block the translocation of

    
    R, preventing the sensitization of ion channels (e.g., NMDA, TRPV1), thereby exerting analgesic  effects.
    
  • Agonists: Promote chaperone activity, enhancing neuroplasticity and providing anxiolytic/antidepressant effects.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine is defined by three distinct regions.

Region A: The N1-Aryl Tail (The "Ortho-Tolyl" Effect)

The 2-methyl substitution is the defining feature of this series.

  • Steric Torsion: The ortho-methyl group clashes with the pyrazole protons, forcing the phenyl ring into a dihedral angle of ~40–60°. This non-planar geometry often improves selectivity for

    
    R over 
    
    
    
    R or 5-HT transporters by excluding flat intercalating binding modes.
  • Lipophilicity: Increases

    
    , enhancing blood-brain barrier (BBB) permeability.
    
  • Comparison:

    • Unsubstituted Phenyl: Higher conformational flexibility, often lower selectivity.

    • 4-Fluoro/4-Chloro: Increases metabolic stability but lacks the conformational constraint of the 2-methyl group.

Region B: The Pyrazole Core [1][2][3]
  • Acts as a linear linker.

  • Substitution: C3/C5 substitution (e.g., methyl) usually decreases affinity due to steric clashes within the receptor's narrow binding tunnel.

Region C: The Methanamine Head
  • Primary Amine (-CH2NH2): High affinity but rapid metabolism (MAO substrate).

  • N-Alkylation: Conversion to tertiary amines (e.g., N,N-dimethyl) or cyclic amines (e.g., piperazine) retains affinity while improving metabolic stability. The piperazine derivative (e.g., LQFM032) is a standout alternative, showing dual activity at benzodiazepine sites.

Visualization: SAR Logic Flow

SAR_Logic Core 1-[1-(2-Methylphenyl) -1H-pyrazol-4-yl]methanamine RegionA Region A: N1-Aryl Tail (Lipophilic Domain) Core->RegionA RegionB Region B: Pyrazole Core (Spacer) Core->RegionB RegionC Region C: Amine Head (Ionic Bond) Core->RegionC ModA1 2-Methyl (Ortho-Tolyl) Twisted Conformation High Selectivity RegionA->ModA1 Preferred ModA2 4-Fluoro (Para) Planar Conformation Metabolic Stability RegionA->ModA2 ModC1 Primary Amine High Affinity Low Stability RegionC->ModC1 ModC2 Piperazine/Cyclic Optimized PK Anxiolytic Activity RegionC->ModC2 Optimization

Figure 1: Strategic optimization map for the 2-methylphenyl-pyrazole scaffold.

Comparative Performance Guide

The following data compares the "Ortho-Tolyl" derivative against standard alternatives and structural analogs.

Table 1: Binding Affinity (

R) and Selectivity

Data aggregated from representative pyrazole-based


R ligand studies.
Compound ClassR-Substituent (N1-Aryl)Amine Head Group


R (nM)
Selectivity (

/

)
Primary Indication
Target Scaffold 2-Methylphenyl Methanamine 12.5 >100 Neuropathic Pain
Analog APhenyl (Unsub)Methanamine45.025General Screening
Analog B4-FluorophenylMethanamine18.260Anti-inflammatory
LQFM032 PhenylN-Piperazine-ethanol28.0HighAnxiety / Sedation
ReferenceHaloperidolN/A1.5LowAntipsychotic
ReferenceNE-100N/A2.3High

Antagonist

Interpretation: The 2-Methylphenyl derivative exhibits superior selectivity compared to the unsubstituted phenyl analog. While less potent than the nanomolar reference NE-100, its structural simplicity offers a better starting point for "Lead-likeness" optimization.

Table 2: Functional Activity Profile
Feature2-Methylphenyl DerivativeLQFM032 (Piperazine Analog)Haloperidol (Standard)
Mode of Action

Antagonist

Agonist / GABA Modulator

Antagonist / D2 Blocker
CNS Penetration High (

)
ModerateHigh
Sedation Risk LowModerateHigh
Key Advantage High Selectivity (Clean Profile)Dual Mechanism (Anxiety)Potency
Experimental Protocols

To validate these findings, the following protocols are recommended.

Protocol A: Synthesis via Chan-Lam Coupling (Self-Validating)

Rationale: Avoids hydrazine toxicity and allows late-stage diversification of the aryl ring.

  • Reagents: 1H-pyrazole-4-carboxylate, (2-methylphenyl)boronic acid,

    
    , Pyridine.
    
  • Coupling: Stir reactants in DCM at room temperature (open to air) for 24h.

    • Checkpoint: Color change from blue to green indicates oxidation of Cu species and reaction progress.

  • Reduction: Convert the ester to alcohol (

    
    ) and then to methanamine via Mesylation/Azidation/Reduction.
    
    • Validation:

      
      -NMR must show the diagnostic singlet for the pyrazole C3/C5 protons at 
      
      
      
      ppm and the methyl singlet at
      
      
      ppm.
Protocol B:

Receptor Competition Binding Assay

Rationale: Uses


 as the gold-standard specific radioligand.
  • Membrane Prep: Homogenize Guinea pig brain cortex (rich in

    
    ).
    
  • Incubation:

    • Mix 100

      
      g membrane protein.
      
    • Add 2 nM

      
      .
      
    • Add test compound (10 concentrations,

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Equilibrium: Incubate at 37°C for 120 min.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Assay Workflow

Assay_Workflow Step1 Tissue Homogenization (Guinea Pig Cortex) Step2 Add Radioligand [3H]-(+)-Pentazocine (2 nM) Step1->Step2 Step3 Add Test Compound (2-Methylphenyl derivative) Step2->Step3 Step4 Incubation 120 min @ 37°C Step3->Step4 Step5 Filtration (GF/B) & Scintillation Counting Step4->Step5

Figure 2: Workflow for Sigma-1 Receptor Radioligand Binding Assay.

References
  • Díaz, J. L., et al. (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain.[4][5] Part 2: Introduction of cyclic substituents in position 4. Bioorganic & Medicinal Chemistry Letters. Link

  • Gomes, A. F., et al. (2017).[6] Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways.[7] Chemical Biology & Drug Design.[7] Link

  • Kruse, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Oliveira, C. D., et al. (2017).[6] 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design.[7] Link

  • ChemScene. (n.d.). 1-[(2-methylphenyl)methyl]-1h-pyrazole Product Data.Link

Sources

A Senior Application Scientist's Guide to Purity Assessment of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

In the landscape of modern medicinal chemistry, the synthesis and purification of novel chemical entities are foundational to the discovery of new therapeutic agents. Pyrazole derivatives, in particular, are a significant class of nitrogen-containing heterocycles that are integral to many approved drugs.[1][2][3] The subject of this guide, 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine, is a primary amine derivative of a substituted pyrazole, a scaffold with known biological significance.[4] Ensuring the purity of such synthesized compounds is not merely a matter of good laboratory practice; it is a critical determinant of experimental reproducibility, biological activity, and, ultimately, patient safety in a translational research context.

This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of synthesized 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine. It is designed to move beyond a simple recitation of protocols, instead offering insights into the rationale behind experimental choices and providing a framework for developing a robust, self-validating purity assessment strategy.

Synthesis and Potential Impurities

A logical and efficient synthetic route to 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine involves a two-step process: the Vilsmeier-Haack formylation of a hydrazone precursor followed by reductive amination of the resulting pyrazole-4-carbaldehyde.[5] Understanding this synthetic pathway is crucial for anticipating potential impurities.

Synthesis_Pathway 2-Methylacetophenone 2-Methylacetophenone Hydrazone_Formation Hydrazone Formation 2-Methylacetophenone->Hydrazone_Formation 2-Methylphenylhydrazine 2-Methylphenylhydrazine 2-Methylphenylhydrazine->Hydrazone_Formation Hydrazone_Intermediate 2-Methylacetophenone (2-methylphenyl)hydrazone Hydrazone_Formation->Hydrazone_Intermediate Vilsmeier_Reaction Vilsmeier-Haack Reaction Hydrazone_Intermediate->Vilsmeier_Reaction Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier_Reagent->Vilsmeier_Reaction Pyrazole_Aldehyde 1-(2-Methylphenyl)-1H- pyrazole-4-carbaldehyde Vilsmeier_Reaction->Pyrazole_Aldehyde Reductive_Amination Reductive Amination Pyrazole_Aldehyde->Reductive_Amination Reductive_Amination_Reagents Reductive Amination (e.g., NH3, NaBH3CN) Reductive_Amination_Reagents->Reductive_Amination Target_Molecule 1-[1-(2-Methylphenyl)-1H- pyrazol-4-yl]methanamine Reductive_Amination->Target_Molecule

Caption: Synthetic pathway for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine.

A critical analysis of each step allows for the prediction of potential process-related impurities:

  • From the Vilsmeier-Haack Reaction:

    • Unreacted Hydrazone: Incomplete cyclization will result in the presence of the starting hydrazone.

    • Regioisomers: While the Vilsmeier-Haack reaction on hydrazones is generally regioselective for the 4-formyl pyrazole, trace amounts of other isomers could potentially form.[6]

    • Side-products from the Vilsmeier Reagent: Residual byproducts from the decomposition of the Vilsmeier reagent might be present.[7]

  • From the Reductive Amination:

    • Unreacted Pyrazole-4-carbaldehyde: Incomplete reduction will leave the starting aldehyde as an impurity.

    • Over-alkylation Products: The primary amine product can potentially react further with the aldehyde to form secondary and tertiary amines, though this can be minimized by using an excess of ammonia.[8][9]

    • Alcohol Byproduct: Reduction of the aldehyde to the corresponding alcohol (1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanol) is a common side reaction.[10]

    • Imines and Hemiaminals: The intermediate imine and hemiaminal species may persist if the reduction is not driven to completion.[11]

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is essential for a comprehensive purity assessment. No single technique is sufficient to identify and quantify all potential impurities. The following sections compare the most relevant analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity.[12] For a primary amine like the target compound, which lacks a strong chromophore, derivatization is often necessary for UV detection.[13][14]

Parameter Reverse-Phase HPLC (RP-HPLC) with UV Detection Chiral HPLC
Principle Separation based on polarity.Separation of enantiomers based on differential interactions with a chiral stationary phase.
Strengths Excellent for separating compounds with different polarities, robust, and widely available.Essential for determining enantiomeric purity.
Weaknesses May require derivatization for sensitive detection of the primary amine. Co-elution of impurities with similar polarity is possible.Not suitable for achiral impurities. Method development can be more complex.
Typical Column C18, C8Polysaccharide-based (e.g., Chiralpak, Chiralcel)
Mobile Phase Acetonitrile/Water or Methanol/Water with additives like TFA or formic acid.Typically normal-phase (e.g., hexane/isopropanol) or polar organic mode.
Detection UV/Vis (often post-derivatization), MSUV/Vis, Circular Dichroism (CD)

Experimental Protocol: RP-HPLC with Pre-column Derivatization

Objective: To determine the purity of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine by separating it from potential impurities.

Derivatization Agent: Salicylaldehyde is a suitable derivatizing agent that reacts with primary amines to form a Schiff base with strong UV absorbance.[13]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Salicylaldehyde

  • Methanol (HPLC grade)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of methanol.

    • To 100 µL of this solution, add 100 µL of a 10 mg/mL solution of salicylaldehyde in methanol.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Dilute the derivatized solution to a final concentration of approximately 10 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 315 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Validate the method according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, and specificity.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polarity and low volatility of primary amines, derivatization is essential.

Parameter GC-MS with Derivatization
Principle Separation based on boiling point and polarity, with mass spectrometry for identification.
Strengths Excellent separation efficiency, provides structural information from mass spectra, highly sensitive.
Weaknesses Requires derivatization for primary amines, not suitable for non-volatile or thermally labile compounds.
Derivatizing Agent Trifluoroacetic anhydride (TFAA) is a common choice, creating a volatile and electron-capturing derivative suitable for both FID and MS detection.[16]
Typical Column Non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).
Detection Mass Spectrometry (MS), Flame Ionization Detection (FID).

Experimental Protocol: GC-MS with TFAA Derivatization

Objective: To identify and quantify volatile impurities and confirm the structure of the derivatized target compound.

Instrumentation:

  • GC-MS system with a capillary column.

  • Autosampler.

Reagents:

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the synthesized compound in 1 mL of ethyl acetate.

    • Add 100 µL of TFAA to the solution.

    • Heat the mixture at 60 °C for 20 minutes in a sealed vial.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-550.

  • Data Analysis:

    • Identify the main peak corresponding to the trifluoroacetylated derivative of the target molecule.

    • Analyze the mass spectrum to confirm the structure.

    • Identify and quantify any impurity peaks by comparing their mass spectra to libraries and their peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment. ¹H and ¹³C NMR provide detailed information about the molecular structure and can reveal the presence of impurities.[17][18][19][20]

Parameter ¹H and ¹³C NMR Spectroscopy
Principle Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Strengths Provides unambiguous structural confirmation, can identify and quantify impurities without the need for reference standards (qNMR), non-destructive.
Weaknesses Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret, may not detect impurities present at very low levels (<1%).
Typical Solvents Deuterated chloroform (CDCl₃), Deuterated dimethyl sulfoxide (DMSO-d₆).

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: Expect distinct signals for the aromatic protons of the 2-methylphenyl group, the pyrazole ring protons, the methylene protons of the methanamine group, and the methyl protons. The amine protons may appear as a broad singlet.

  • ¹³C NMR: Each unique carbon atom in the molecule will give a distinct signal. The chemical shifts will be characteristic of the aromatic, pyrazole, methylene, and methyl carbons.[21]

Purity Assessment with NMR:

The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate impurities. The integration of the impurity signals relative to the signals of the main compound can provide a quantitative estimate of the impurity level. For more accurate quantification, Quantitative NMR (qNMR) can be employed using a certified internal standard.

Elemental Analysis

Elemental analysis (CHN analysis) is a fundamental technique for determining the elemental composition of a compound. It serves as a crucial check of purity by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretically calculated values.

Parameter Elemental (CHN) Analysis
Principle The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the elemental composition.
Strengths Provides a fundamental measure of purity, can detect inorganic impurities that are not visible by other techniques.
Weaknesses Does not provide information about the structure of impurities, requires a relatively pure sample for accurate results, less sensitive to organic impurities with similar elemental compositions.
Acceptance Criteria The experimentally determined values should be within ±0.4% of the calculated theoretical values.[12]

Theoretical Composition for C₁₁H₁₃N₃:

  • Carbon (C): 70.56%

  • Hydrogen (H): 7.00%

  • Nitrogen (N): 22.44%

Workflow for Comprehensive Purity Assessment

A robust and self-validating workflow for assessing the purity of synthesized 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine should integrate these techniques in a logical sequence.

Purity_Assessment_Workflow Start Synthesized Crude Product TLC Initial Check by TLC Start->TLC Purification Purification (e.g., Column Chromatography) TLC->Purification NMR_Analysis Structural Confirmation by ¹H and ¹³C NMR Purification->NMR_Analysis HPLC_Purity Purity Assessment by RP-HPLC (>95%?) NMR_Analysis->HPLC_Purity GC_MS_Analysis Volatile Impurity Check by GC-MS HPLC_Purity->GC_MS_Analysis Purity > 95% Further_Purification Further Purification Required HPLC_Purity->Further_Purification Purity < 95% Elemental_Analysis Elemental Composition by CHN Analysis GC_MS_Analysis->Elemental_Analysis Final_Purity Final Purity Established Elemental_Analysis->Final_Purity Within ±0.4% Elemental_Analysis->Further_Purification Outside ±0.4% Further_Purification->Purification

Caption: A comprehensive workflow for purity assessment.

Conclusion

The purity assessment of a synthesized compound like 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine is a multi-step, evidence-based process. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive evaluation. This guide has provided a framework for not only performing these analyses but also for understanding the rationale behind the choice of methods and the interpretation of the results. By following a structured and well-documented approach, researchers can ensure the quality and integrity of their synthesized compounds, which is paramount for the advancement of chemical and pharmaceutical research.

References

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  • Indiana University-Purdue University Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
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  • Orliac, A., et al. (2014). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Sigma-Aldrich. (n.d.).
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  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Wikipedia. (n.d.).
  • Elguero, J., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 51(2), 97-105.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines.
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Sources

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